Spectroscopic Characterization of 5-Hydroxy-2-methylbenzonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-Hydroxy-2-methylbenzonitrile (C₈H₇NO). Designed for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-Hydroxy-2-methylbenzonitrile (C₈H₇NO). Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted ¹H and ¹³C NMR spectral characteristics of the molecule. Given the limited availability of direct experimental spectra in public databases, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to offer a robust analytical framework.
Molecular Structure and Spectroscopic Overview
5-Hydroxy-2-methylbenzonitrile is a substituted aromatic compound with the chemical formula C₈H₇NO and a molecular weight of 133.15 g/mol .[1] Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group. The strategic placement of these functional groups dictates the electronic environment of each atom, resulting in a unique and predictable NMR fingerprint.
The presence of both electron-donating groups (hydroxyl and methyl) and an electron-withdrawing group (nitrile) on the aromatic ring leads to a distinct pattern of chemical shifts in both ¹H and ¹³C NMR spectra, allowing for unambiguous structural elucidation.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 5-Hydroxy-2-methylbenzonitrile is anticipated to exhibit characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The exact chemical shifts are influenced by the choice of deuterated solvent, concentration, and temperature.[2] For the purpose of this guide, predictions are based on typical values observed for similar phenolic and benzonitrile compounds in a common NMR solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
Hydroxyl (-OH)
4.0 - 6.0 (broad)
Singlet (broad)
N/A
Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
Aromatic CH (H-6)
~7.3
Doublet
~8.0
Ortho-coupling with H-4.
Aromatic CH (H-4)
~6.9
Doublet of doublets
~8.0, ~2.0
Ortho-coupling with H-6 and meta-coupling with H-3.
Aromatic CH (H-3)
~6.8
Doublet
~2.0
Meta-coupling with H-4.
Methyl (-CH₃)
~2.4
Singlet
N/A
Causality Behind Predicted Shifts:
The hydroxyl proton signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift can vary significantly.
The aromatic protons will appear in the range of δ 6.8-7.3 ppm. The electron-donating hydroxyl group will shield the ortho and para protons (H-4 and H-6), shifting them upfield compared to benzene (δ 7.34 ppm). The nitrile group, being electron-withdrawing, will deshield the ortho and para protons (H-3 and H-6). The interplay of these effects results in the predicted shifts.
The methyl protons are attached to the aromatic ring and are expected to resonate around δ 2.4 ppm, a typical region for aryl methyl groups.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of 5-Hydroxy-2-methylbenzonitrile will display signals for all eight carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
C5 (-OH)
155 - 160
Carbon attached to the hydroxyl group, significantly deshielded.
C2 (-CH₃)
135 - 140
Quaternary carbon attached to the methyl group.
C1 (-CN)
110 - 115
Quaternary carbon attached to the nitrile group.
C6
130 - 135
C4
120 - 125
C3
115 - 120
Nitrile (-C≡N)
118 - 122
Characteristic chemical shift for a nitrile carbon.
Methyl (-CH₃)
20 - 25
Rationale for Chemical Shift Assignments:
The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C5) is expected to be the most deshielded among the aromatic carbons.
The quaternary carbons (C1 and C2) will generally have weaker signals compared to the protonated carbons.
The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 118-122 ppm.[3]
The methyl carbon will appear at the most upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 5-Hydroxy-2-methylbenzonitrile, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 5-Hydroxy-2-methylbenzonitrile solid.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing the hydroxyl proton.[2][4]
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
Instrument Setup and Referencing:
Use a standard 400 MHz (or higher) NMR spectrometer.
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
Reference the ¹H and ¹³C spectra to the residual solvent peak. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.52 ppm.[5][6] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).[5]
¹H NMR Acquisition Parameters:
Pulse Sequence: Standard single-pulse experiment.
Spectral Width: ~16 ppm (centered around 6 ppm).
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
Spectral Width: ~240 ppm (centered around 120 ppm).
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
Number of Scans: 256-1024 scans, or more, to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
Visualization of Molecular Structure and Logic
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the logical workflow for spectroscopic analysis.
Caption: Standard workflow for NMR-based structural elucidation.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index.
Royal Society of Chemistry. (2014). Electronic Supplementary Information.
PubChem. (n.d.). 5-hydroxy-2-methylbenzonitrile.
Sookai, S., Waziri, I., Muller, A. J., & Nowakowska, M. (2025). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E) - RSC Publishing. RSC Advances.
BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515.
CK Gas Products. (n.d.). NMR Solvent Data Chart.
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
Reich, H. J. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison.
Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University.
Technical Whitepaper: Chemical Properties, Reactivity, and Synthetic Applications of 5-Hydroxy-2-methylbenzonitrile
Executive Summary 5-Hydroxy-2-methylbenzonitrile is a highly versatile, multi-functional aromatic building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring a phenolic hydroxyl g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Hydroxy-2-methylbenzonitrile is a highly versatile, multi-functional aromatic building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring a phenolic hydroxyl group, a methyl group, and a nitrile moiety on a single benzene ring, this compound offers orthogonal reactivity profiles that can be selectively manipulated. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated synthetic protocols, serving as a comprehensive guide for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline properties of 5-Hydroxy-2-methylbenzonitrile is critical for predicting its solubility, stability, and behavior under various reaction conditions. The quantitative data below synthesizes its core metrics to inform experimental design[1].
Property
Value
Clinical/Synthetic Relevance
CAS Number
101349-82-0
Primary identifier for procurement and regulatory tracking.
Molecular Formula
C₈H₇NO
Determines stoichiometric calculations for reagent equivalents.
Molecular Weight
133.15 g/mol
Low molecular weight makes it an ideal fragment for rational drug design.
InChI Key
QJYPEKRACVFCFF-UHFFFAOYSA-N
Useful for cheminformatics and structural database queries.
Physical Form
Solid
Requires dissolution in organic solvents (e.g., DMF, DCM) for reactions.
Purity Standard
≥96%
Ensures minimal interference from isomeric impurities during synthesis.
Storage Conditions
4°C, under nitrogen
Prevents oxidative degradation of the electron-rich phenolic ring.
Electronic Structure and Core Reactivity
The reactivity of 5-Hydroxy-2-methylbenzonitrile is dictated by the competing electronic effects of its three substituents:
Hydroxyl Group (-OH at C5): Strongly electron-donating via resonance (+R effect), highly activating the aromatic ring toward electrophilic attack, specifically at the ortho and para positions (C4 and C6).
Methyl Group (-CH₃ at C2): Weakly electron-donating via hyperconjugation (+I effect), directing ortho/para.
Nitrile Group (-C≡N at C1): Strongly electron-withdrawing (-I, -R effects), deactivating the ring and directing meta.
Because the hydroxyl group's activating power dominates the electronic landscape, electrophilic aromatic substitutions (EAS) occur regioselectively at the positions ortho to the -OH group. Simultaneously, the -OH and -C≡N groups offer orthogonal handles for functionalization: the phenol can undergo nucleophilic substitution (O-alkylation), while the nitrile can be independently hydrolyzed or reduced without affecting the etherified phenol.
Figure 1: Orthogonal reactivity pathways of 5-Hydroxy-2-methylbenzonitrile.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols have been engineered as self-validating systems, incorporating mechanistic rationale and in-process analytical controls.
Regioselective O-Alkylation (Etherification)
The conversion of the phenolic hydroxyl to an ether (e.g., 5-methoxy-2-methylbenzonitrile) is a fundamental transformation in synthesizing complex heterocyclic scaffolds[2].
Mechanistic Rationale:
Dimethylformamide (DMF) is selected as a polar aprotic solvent because it heavily solvates the potassium cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic. Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaOH) to prevent unwanted hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.
Self-Validating Protocol:
Substrate Preparation: Dissolve (0.500 g, 3.75 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere[2].
Deprotonation: Add anhydrous K₂CO₃ (1.0 g, 7.5 mmol, 2.0 eq). Stir for 15 minutes at room temperature to ensure complete phenoxide formation. The solution will darken slightly as the phenoxide is generated.
Thermal Activation: Heat the reaction mixture to 80 °C and stir for 48 hours[2].
In-Process Control (Validation): Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC/MS. The reaction is validated as complete when the starting material peak (m/z 132 [M-H]⁻) disappears, and the product peak (m/z 148 [M+H]⁺) dominates.
Workup: Cool to room temperature. Quench by adding Brine (30 mL) and extract with Dichloromethane (CH₂Cl₂) (3 × 30 mL)[2].
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/Ethyl Acetate) to yield the pure ether.
Figure 2: Step-by-step workflow for the O-alkylation of 5-Hydroxy-2-methylbenzonitrile.
Electrophilic Aromatic Substitution: Nitration
Nitration of the aromatic ring provides a pathway to amino-substituted derivatives (post-reduction), which are critical intermediates for synthesizing targeted therapeutics[3].
Mechanistic Rationale:
Dichloromethane (DCM) is utilized as the solvent because it is chemically inert to nitric acid and effectively dissipates the exothermic heat of the nitration reaction. The strong activating effect of the hydroxyl group allows the nitration to proceed without the need for sulfuric acid (which is typically required to generate the nitronium ion in less activated systems), thereby preventing nitrile hydrolysis.
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add 70% Nitric Acid (1.0 mL, ~22 mmol) dropwise to control the exotherm[3].
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes[3].
In-Process Control (Validation): Perform TLC (Hexane:EtOAc 7:3). The starting material spot should be completely consumed, replaced by a new, more polar spot corresponding to the nitro-derivative.
Quenching & Extraction: Carefully quench the reaction by adding H₂O (15 mL). Separate the phases and extract the aqueous layer with additional DCM (2 × 10 mL)[3].
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to isolate the nitrated product[3].
Applications in Drug Development
The structural motif of 5-Hydroxy-2-methylbenzonitrile is heavily leveraged in the pharmaceutical industry. Notably, functionalized derivatives of this compound have been patented as potent[3]. These agonists are critical in neuropharmacology, offering symptomatic relief and potential disease-modifying effects for Alzheimer's disease and the cognitive deficits associated with Schizophrenia[3]. Furthermore, halogenated and functionalized analogs serve as precursors for, which are pivotal in treating hematological malignancies (such as acute myeloblastic leukemia) and inflammatory autoimmune disorders[4].
References
Title: Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles
Source: Arkivoc (arkat-usa.org)
URL: [Link]
Title: United States Patent US 8,299,257 B2 (Muscarinic Acetylcholine Receptor Agonists)
Title: WO2014134426A1 - USE OF PYRAZOLOPYRIMIDINE DERIVATIVES FOR THE TREATMENT OF PI3Kδ RELATED DISORDERS
Source: Google Patents
URL
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-methylbenzonitrile
A Note on the Precursor: This guide details the synthesis of 5-Hydroxy-2-methylbenzonitrile. The user-provided CAS number 50670-64-9 corresponds to tert-Butylamine, which is not a chemically logical precursor for this sy...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Precursor: This guide details the synthesis of 5-Hydroxy-2-methylbenzonitrile. The user-provided CAS number 50670-64-9 corresponds to tert-Butylamine, which is not a chemically logical precursor for this synthesis.[1][2][3] Therefore, this document is based on a standard and scientifically validated synthetic route starting from 2-Methyl-5-nitrobenzonitrile (CAS Number: 939-83-3) , a logical and common precursor for the target molecule.
Introduction
5-Hydroxy-2-methylbenzonitrile is a valuable bifunctional aromatic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[4] Its structure, featuring hydroxyl and nitrile groups on a toluene framework, allows for diverse chemical modifications, making it an ideal scaffold for building bioactive compounds like coumarin and benzofuran derivatives.[5]
This guide provides a comprehensive, in-depth exploration of a robust three-step synthesis of 5-Hydroxy-2-methylbenzonitrile. As Senior Application Scientists, our focus extends beyond mere procedural steps; we delve into the causality behind experimental choices, offering mechanistic insights and practical advice to ensure reproducibility and success. The described pathway is a classic example of aromatic functional group manipulation, proceeding through the reduction of a nitro group, diazotization of the resulting amine, and subsequent hydrolysis to the target phenol.
The starting material for this synthesis is 2-Methyl-5-nitrobenzonitrile. A thorough understanding of its properties and safe handling procedures is paramount before commencing any experimental work.
Safety and Handling Precautions:
As with many nitroaromatic compounds, 2-Methyl-5-nitrobenzonitrile should be handled with care.[4]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9]
Handling: Avoid breathing dust or vapor. Use in a well-ventilated area or a fume hood. Prevent contact with skin and eyes.[9][10]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9]
Overall Synthetic Strategy
The conversion of 2-Methyl-5-nitrobenzonitrile to 5-Hydroxy-2-methylbenzonitrile is efficiently achieved through a three-step sequence. This indirect strategy is necessary because the direct introduction of a hydroxyl group onto the aromatic ring at the desired position is challenging. The nitro group, however, can be readily introduced and subsequently transformed into the target hydroxyl group via an amine intermediate.
Caption: Simplified reduction pathway of a nitroarene.
Detailed Experimental Protocol: Reduction using Tin(II) Chloride
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-5-nitrobenzonitrile (1.0 eq).
Reagent Addition: Add ethanol to dissolve the starting material, followed by the addition of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3.0-4.0 eq).
Reaction: Slowly add concentrated hydrochloric acid (HCl) to the mixture. An exothermic reaction may occur. Heat the mixture to reflux (typically around 70-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This step is crucial to deprotonate the anilinium salt and precipitate tin hydroxides.
[11]5. Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-methylbenzonitrile. The product can be further purified by recrystallization or column chromatography if necessary.
Part 2: Diazotization of the Amine
The transformation of the primary aromatic amine into a diazonium salt is a cornerstone of aromatic chemistry. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.
[12]
Mechanistic Insight:
The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose prematurely at higher temperatures. [12][13]The process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the lone pair of the amine. [14]A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable, resonance-delocalized aryl diazonium ion.
[14][15]
Detailed Experimental Protocol: Diazotization
Setup: Place the 5-Amino-2-methylbenzonitrile (1.0 eq) obtained from the previous step into a beaker or flask.
Acidification: Add a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq). Stir the mixture and cool it to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature range throughout the procedure.
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, approx. 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine hydrochloride suspension with vigorous stirring. The addition rate should be controlled to keep the temperature below 5 °C.
Monitoring: The completion of the reaction can be checked by testing a drop of the solution with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid and thus the completion of diazotization. Avoid a large excess of nitrous acid.
Result: The resulting solution contains the 3-cyano-4-methylbenzenediazonium chloride intermediate and should be used immediately in the next step without isolation.
Part 3: Hydrolysis of the Diazonium Salt
The final step involves the conversion of the diazonium group to a hydroxyl group. This is typically achieved by heating the aqueous acidic solution of the diazonium salt. [16]The N₂ group is an excellent leaving group (as nitrogen gas), facilitating nucleophilic aromatic substitution.
Mechanistic Insight:
This transformation is a type of Sandmeyer reaction, specifically a hydroxylation. [17][18]While often performed simply by heating in water, the reaction can sometimes be catalyzed by copper(I) oxide (Cu₂O) to proceed at lower temperatures and improve yields. [18]The mechanism involves the loss of N₂ gas to form a highly reactive aryl cation, which is then rapidly trapped by water (the nucleophile) to form the phenol. [14]Maintaining an acidic solution is important to prevent the newly formed phenol from coupling with any unreacted diazonium salt.
[19]
Detailed Experimental Protocol: Hydrolysis
Setup: Gently warm the solution containing the diazonium salt from the previous step to approximately 50 °C. [19]A reflux condenser should be in place.
Reaction: Maintain the temperature and observe the evolution of nitrogen gas. The reaction can be vigorous if heated too quickly. [19]Continue heating until the effervescence ceases (typically 30-60 minutes).
Work-up: Cool the reaction mixture to room temperature.
Extraction: Extract the product from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times.
Purification: Combine the organic extracts. Wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 5-Hydroxy-2-methylbenzonitrile can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Final Product Characterization
Property
Expected Value
Appearance
Off-white to light brown solid
Yield
50-70% (over three steps)
Key ¹H NMR Signals (CDCl₃)
Peaks corresponding to aromatic protons, a methyl singlet, and a broad hydroxyl singlet.
Key IR Peaks (KBr)
Absorption bands for O-H stretch (~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and C-H aromatic/aliphatic stretches.
Applications in Drug Development
The 5-Hydroxy-2-methylbenzonitrile scaffold is a versatile building block for constructing more elaborate molecular architectures. Its utility is particularly noted in the synthesis of heterocyclic compounds with known biological activities. For instance, it can be a precursor to coumarin derivatives, which are a well-established class of anticoagulants that function as Vitamin K antagonists. [5]Furthermore, related aminobenzonitrile structures have been used to create Schiff base complexes that exhibit potent anticancer activity by inducing apoptosis. [20]The ability to functionalize both the hydroxyl and nitrile groups makes this compound a valuable starting point for combinatorial chemistry and the generation of libraries of potential drug candidates.
References
Filo. (2025, April 12). Conversion of benzene diazonium salt to phenol involves.
Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
Unknown. Phenol Synthesis Part II.
ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
Brainly.in. (2024, November 8). How to prepare phenol from diazonium salt??.
Scribd. Phenol Preparation from Diazonium Salt.
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
Wikipedia. Sandmeyer reaction.
YouTube. (2019, January 3). reduction of nitro groups to anilines.
LookChem. (2025, May 20). 2-methyl-5-nitrobenzonitrile.
PubChem - NIH. 2-Methyl-5-nitrobenzonitrile.
Quora. (2023, February 7). Why is a diazonium ion not very stable and hydrolysis into phenol easily?.
Organic Chemistry Portal. Sandmeyer Reaction.
CymitQuimica. CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile.
Analytix Technologies, LLC. (2015, May 9). SAFETY DATA SHEET.
An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-methylbenzonitrile in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Hydroxy-2-methylbenzonitrile. In the...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Hydroxy-2-methylbenzonitrile. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solute-solvent interactions. A significant focus is placed on empowering researchers with a robust, field-proven experimental protocol for the accurate determination of thermodynamic solubility. This guide is designed to be a practical resource, bridging theoretical understanding with actionable laboratory methodology, thereby supporting process development, formulation, and fundamental research.
Introduction: The Significance of Solubility in a Research and Development Context
5-Hydroxy-2-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds with broad utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The solubility of such an intermediate in organic solvents is a critical physical property that dictates its utility and the efficiency of its application. From reaction kinetics and purification strategies to the formulation of final products, a thorough understanding of solubility is paramount for process optimization and reproducibility.
This guide moves beyond a simple data sheet, offering a deeper insight into the molecular-level factors governing the solubility of 5-Hydroxy-2-methylbenzonitrile. It provides the theoretical foundation to anticipate its behavior in various solvent systems and equips the reader with the practical tools to generate reliable, quantitative solubility data.
Physicochemical Properties of 5-Hydroxy-2-methylbenzonitrile
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
Table 1: Physicochemical Properties of 5-Hydroxy-2-methylbenzonitrile
The structure of 5-Hydroxy-2-methylbenzonitrile, featuring a polar hydroxyl (-OH) group, a moderately polar nitrile (-C≡N) group, a nonpolar methyl (-CH₃) group, and an aromatic benzene ring, results in a nuanced solubility profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group is a hydrogen bond acceptor. These polar functionalities suggest an affinity for polar solvents. Conversely, the aromatic ring and methyl group contribute to van der Waals forces and suggest some solubility in less polar environments. The predicted octanol-water partition coefficient (logP) of a closely related isomer, 2-Hydroxy-5-methylbenzonitrile, is 1.57, indicating a moderate degree of lipophilicity and suggesting that the compound will not be freely soluble in water.[3]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a fundamental, qualitative guide to solubility.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5][6]
Role of Functional Groups in Solvation
Hydroxyl Group (-OH): This group is capable of strong hydrogen bonding. Polar protic solvents, such as alcohols (e.g., methanol, ethanol), will readily engage in hydrogen bonding with the hydroxyl group, promoting solubility.
Nitrile Group (-C≡N): The nitrile group possesses a significant dipole moment and can act as a hydrogen bond acceptor. Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) can effectively solvate this group.
Aromatic Ring and Methyl Group (-CH₃): These nonpolar moieties interact primarily through van der Waals forces. Their presence suggests that solvents with some nonpolar character, or those capable of π-π stacking (like toluene or benzene), may be effective.
Hansen Solubility Parameters (HSP)
For a more sophisticated prediction of solubility, the Hansen Solubility Parameters (HSP) offer a three-dimensional approach.[7][8][9] HSP dissects the total cohesive energy of a substance into three components:
δD: Dispersion forces
δP: Polar forces
δH: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be miscible.[9][10] While the HSP for 5-Hydroxy-2-methylbenzonitrile are not published, this framework provides a valuable tool for rational solvent selection in a research setting.
Anticipated Solubility in Common Organic Solvents
Based on the theoretical framework, the following table provides a qualitative prediction of the solubility of 5-Hydroxy-2-methylbenzonitrile in various classes of organic solvents.
Table 2: Predicted Solubility of 5-Hydroxy-2-methylbenzonitrile and Properties of Common Organic Solvents
Solvent Class
Example Solvents
Key Properties
Predicted Solubility
Polar Protic
Methanol, Ethanol, Isopropanol
Hydrogen bond donors and acceptors, high polarity
High to Moderate
Polar Aprotic
Acetone, Acetonitrile, DMSO, DMF
Hydrogen bond acceptors, high polarity
High to Moderate
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Hydrogen bond acceptors, moderate polarity
Moderate to Low
Halogenated
Dichloromethane, Chloroform
Weakly polar, not H-bond donors
Moderate to Low
Aromatic
Toluene, Benzene
Nonpolar, capable of π-π interactions
Low
Aliphatic
Hexane, Heptane
Nonpolar, only van der Waals forces
Very Low/Insoluble
Note: This table is a qualitative prediction. Experimental verification is essential and is detailed in the following section.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][11][12] This protocol provides a self-validating system for generating accurate and reproducible data.
Materials
5-Hydroxy-2-methylbenzonitrile (solid)
Selected organic solvents (analytical grade)
Analytical balance
Glass vials with screw caps (e.g., 4 mL)
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
Phase 1: Preparation of Saturated Solution
Weighing: Accurately weigh an excess amount of solid 5-Hydroxy-2-methylbenzonitrile (e.g., 5-10 mg) into a glass vial. The key is to ensure undissolved solid remains at equilibrium.
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.
Sealing: Securely cap the vial to prevent solvent evaporation.
Phase 2: Equilibration
4. Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
5. Incubation: Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached.
Phase 3: Sample Processing and Analysis
6. Sedimentation: After incubation, let the vials stand undisturbed for at least one hour to allow the excess solid to settle.
7. Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a syringe filter and discard the first portion (e.g., 0.5 mL) to saturate the filter and minimize adsorption effects. Filter the remaining supernatant into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid.
8. Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
9. Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis method. A calibration curve must be prepared using known concentrations of 5-Hydroxy-2-methylbenzonitrile in the same solvent.
10. Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility: A Deeper Look
The solubility of 5-Hydroxy-2-methylbenzonitrile is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.
Intermolecular forces governing solubility.
For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the crystal lattice (solute-solute interactions) and the cohesive energy of the solvent (solvent-solvent interactions).
Temperature: The dissolution of a solid is typically an endothermic process. Therefore, the solubility of 5-Hydroxy-2-methylbenzonitrile is expected to increase with an increase in temperature.
Solvent Polarity: As discussed, a solvent that can effectively interact with both the polar (hydroxyl, nitrile) and nonpolar (aromatic ring, methyl) parts of the molecule will be most effective. A blend of solvents could also be a powerful approach to fine-tune solubility.
Conclusion
References
BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link] [Accessed: March 2, 2026].[11]
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Online] Available at: [Link] [Accessed: March 2, 2026].[4]
Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Online] Available at: [Link] [Accessed: March 2, 2026].[7]
Hansen, C. M. (2023). Hansen Solubility Parameters. [Online] Available at: [Link] [Accessed: March 2, 2026].[8]
Millipore. MultiScreen Solubility Filter Plate. [Online] Available at: [Link] [Accessed: March 2, 2026].
Walsh Medical Media. (2021). Solute- Solvent Interaction. [Online] Available at: [Link] [Accessed: March 2, 2026].[6]
QuickTakes by Chemist.co. (2023). Explain the types of solvent-solute interactions and how they affect solubility. [Online] Available at: [Link] [Accessed: March 2, 2026].[5]
Espinosa-Solis, V. et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6189. [Online] Available at: [Link] [Accessed: March 2, 2026].[9]
ResearchGate. Hansen solubility parameters (HSP). [Online] Available at: [Link] [Accessed: March 2, 2026].[10]
Physicochemical Profiling of 5-Hydroxy-2-methylbenzonitrile: A Technical Guide to Phase Transitions and Thermal Analysis
Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise characterization of building blocks is non-negotiable. 5-Hydroxy-2-methylbenzonitrile (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise characterization of building blocks is non-negotiable. 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a highly versatile synthon, characterized by its dual functionality—a hydrogen-bonding hydroxyl group and a strongly dipolar nitrile group. As a Senior Application Scientist, I approach the physical properties of such molecules not as static data points, but as dynamic thermodynamic profiles. Understanding the causality behind its melting point (100–101 °C) and its high, degradation-prone boiling point is critical for designing scalable purification workflows and robust downstream formulations.
This whitepaper provides an in-depth mechanistic analysis of the physical properties of 5-Hydroxy-2-methylbenzonitrile, backed by self-validating experimental protocols designed for high-precision laboratory environments.
Thermodynamic Property Matrix
To establish a baseline for thermal analysis, the fundamental physicochemical properties must be consolidated. The data below reflects standard analytical consensus, highlighting the solid-state stability of the compound.
The physical state of a molecule is dictated by the sum of its intermolecular forces. For 5-Hydroxy-2-methylbenzonitrile, the phase transitions are governed by a delicate balance between cohesive hydrogen bonding and steric disruption.
Solid-State Thermodynamics: Melting Point (100–101 °C)
The melting point of 100–101 °C is relatively high for a low-molecular-weight aromatic compound. This is driven by the 5-hydroxyl (-OH) group acting as both a hydrogen bond donor and acceptor, while the 1-nitrile (-CN) group acts as a strong dipole and secondary H-bond acceptor. Together, they weave a robust, highly ordered crystalline lattice. However, the 2-methyl (-CH3) group introduces localized steric hindrance, preventing perfect planar stacking of the aromatic rings. This steric offset acts as a thermodynamic "cap," preventing the melting point from exceeding 150 °C (as seen in rigid, un-methylated analogs), keeping it in a highly workable range for batch processing.
Vaporization Dynamics: Boiling Point and Thermal Stability
Standard chemical databases frequently report the boiling point of this compound as "no data available"[2]. This is a classic indicator of a molecule whose enthalpy of vaporization exceeds its bond dissociation energy. The strong cohesive forces that stabilize the solid lattice also suppress the vapor pressure in the liquid phase. Attempting to boil this compound at standard atmospheric pressure (760 mmHg) requires temperatures likely exceeding 250 °C, which triggers thermal degradation, oxidation, or polymerization of the reactive functional groups. Consequently, boiling point determination and distillation must be performed under high vacuum.
Fig 1: Functional group contributions to the phase transitions of the molecule.
Self-Validating Experimental Protocols
To ensure data integrity, I mandate an orthogonal approach to thermal analysis. Relying on a single instrumental output introduces the risk of systemic bias. The following protocols are designed to be self-validating systems.
Protocol A: High-Precision Melting Point Determination
This protocol utilizes visual capillary transition cross-validated by Differential Scanning Calorimetry (DSC).
Step 1: Sample Desiccation & Pulverization
Action: Dry the powder under vacuum at 40 °C for 12 hours. Pulverize using an agate mortar and pestle.
Causality: Moisture acts as a plasticizer, artificially depressing the melting point. Pulverization eliminates void volumes (air pockets) within the crystalline matrix, which act as thermal insulators and broaden the melting range.
Step 2: Capillary Loading
Action: Pack the sample into a glass capillary to a strict depth of 2–3 mm. Tap repeatedly to ensure dense packing.
Step 3: Opto-Electronic Heating Ramp
Action: Insert into the melting point apparatus. Rapidly heat to 90 °C, then reduce the ramp rate to exactly 1 °C/min.
Causality: A slow ramp rate allows the sample to maintain thermal equilibrium with the heating block, preventing thermal lag and ensuring the recorded 100–101 °C range is thermodynamically accurate.
Step 4: DSC Cross-Validation
Action: Run 5 mg of the sample in an aluminum pan through a DSC from 50 °C to 150 °C at 5 °C/min under nitrogen.
Causality: The visual phase change in the capillary must perfectly align with the sharp endothermic peak on the DSC thermogram, validating the purity and the exact enthalpy of fusion (
).
Protocol B: Vacuum Distillation for Boiling Point Approximation
Because the compound decomposes at its atmospheric boiling point[2], vacuum distillation is required to determine its vaporization profile safely.
Step 1: Short-Path Apparatus Assembly
Action: Assemble a short-path distillation setup. Grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.
Step 2: Vacuum Equilibration
Action: Apply a high vacuum (e.g., 0.1 to 1.0 mmHg) using a rotary vane pump equipped with a liquid nitrogen cold trap.
Causality: Lowering the system pressure drastically reduces the required vapor pressure for boiling, allowing the compound to vaporize well below its thermal degradation threshold.
Step 3: Controlled Heating
Action: Heat the distillation flask using a precisely controlled heating mantle with magnetic stirring (to prevent bumping). Record the exact vapor temperature at the distillation head alongside the precise system pressure.
Step 4: Nomograph Extrapolation
Action: Use a pressure-temperature nomograph (applying the Clausius-Clapeyron equation) to convert the observed vacuum boiling point to its Atmospheric Equivalent Temperature (AET).
Fig 2: Orthogonal analytical workflow for validating melting and boiling points.
Safety, Handling, and GHS Compliance
When handling 5-Hydroxy-2-methylbenzonitrile, standard laboratory safety protocols must be strictly enforced. The compound is biologically active and presents several acute hazards. According to standard safety data, the following GHS Hazard Statements apply:
H302: Harmful if swallowed.
H312: Harmful in contact with skin.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
Engineering Controls: All thermal analysis and distillation procedures must be conducted within a certified chemical fume hood. When performing pulverization (Protocol A), wear a particulate respirator (N95 or equivalent) to prevent inhalation of aerosolized crystalline dust.
Comprehensive Structural Elucidation and Characterization of 5-Hydroxy-2-methylbenzonitrile
The following technical guide details the structural elucidation and characterization of 5-Hydroxy-2-methylbenzonitrile , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Executive Summary 5-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural elucidation and characterization of 5-Hydroxy-2-methylbenzonitrile , a critical intermediate in the synthesis of bioactive heterocyclic compounds.
Executive Summary
5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) serves as a pivotal scaffold in medicinal chemistry, particularly in the synthesis of coumarin-based anticoagulants and benzofuran derivatives.[1] Its trifunctional nature—possessing a nitrile, a phenolic hydroxyl, and a methyl group—provides diverse handles for chemical modification but presents specific challenges in structural verification.[2]
This guide outlines a rigorous, self-validating workflow for the complete characterization of this compound. By integrating high-resolution mass spectrometry (HRMS), multidimensional NMR, and vibrational spectroscopy, researchers can definitively distinguish this molecule from its regiosomers (e.g., 2-hydroxy-5-methylbenzonitrile).[2]
Molecular Architecture & Theoretical Basis
Before initiating experimental protocols, it is essential to establish the theoretical framework that dictates the spectral properties of the target molecule.
Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) via induction and resonance.
Methyl (-CH3) at C2: A weak electron-donating group (EDG) via hyperconjugation.
Hydroxyl (-OH) at C5: A strong electron-donating group via resonance, significantly shielding ortho/para positions.
Predicted Physicochemical Properties
Property
Predicted/Expected Value
Structural Rationale
pKa
~8.5 - 9.0
The electron-withdrawing nitrile group stabilizes the phenoxide anion, making it more acidic than unsubstituted phenol (pKa 10).
LogP
~1.6 - 1.8
Moderate lipophilicity; the hydrophilic -OH and -CN groups counterbalance the aromatic core.
Melting Point
Solid (Determine via DSC)
Phenolic hydroxyls typically increase melting points due to intermolecular hydrogen bonding.
Synthesis Context & Impurity Profiling
Understanding the synthetic origin is crucial for anticipating impurities. The most common route involves the diazotization-hydrolysis of 5-amino-2-methylbenzonitrile.
Hydroxyl (-OH): Broad band at 3200–3400 cm⁻¹ (H-bonded).
Absence of N-H: Lack of double spike at 3300-3500 cm⁻¹ confirms conversion of the amine.
Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of regiochemistry (connectivity).
Solvent: DMSO-
(preferred to observe the exchangeable phenolic proton) or .
H NMR Analysis (400 MHz)
The aromatic region is the fingerprint. We expect an ABX system (or similar) due to the 1,2,5-substitution pattern.[2]
Proton
Position
Multiplicity
Coupling ()
Chemical Shift (, ppm)
Assignment Logic
Ar-H
H-6
Doublet (d)
~2.5 Hz
6.9 – 7.1
Ortho to -CN (deshielding) but ortho to -OH (shielding). The -OH effect usually dominates, keeping it upfield of benzene. Coupled to H-4 (meta).
Ar-H
H-4
Doublet of Doublets (dd)
~8.5, 2.5 Hz
6.8 – 7.0
Ortho to -OH (shielding). Coupled to H-3 (ortho) and H-6 (meta).
Ar-H
H-3
Doublet (d)
~8.5 Hz
7.1 – 7.3
Ortho to -CH3, Meta to -CN. Least shielded by the OH group. Coupled to H-4 (ortho).
-OH
OH
Broad Singlet
-
9.5 – 10.5
Exchangeable. Downfield due to acidity (phenol).
-CH3
Me
Singlet (s)
-
2.2 – 2.4
Benzylic methyl group.
Self-Validating Check:
Coupling Constant Logic: The coupling between H-3 and H-4 (
Hz) must be observed. The coupling between H-4 and H-6 ( Hz) confirms the meta-relationship, proving the 1,2,5 substitution pattern.[2] If you see two doublets with Hz and no meta coupling, you may have the wrong isomer.[2]
C-1 (Quaternary, attached to CN): ~110 ppm (shielded by ortho-OH resonance effect if applicable, but here meta).[2]
C-Me: ~19-20 ppm.
Figure 2: Analytical workflow for structural confirmation.
Experimental Protocols
HPLC Purity Analysis
Purpose: Quantify purity and detect organic impurities.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (general) and 254 nm (aromatic).[2]
Self-Validation: Inject a "Blank" (solvent only) first to ensure no carryover ghost peaks.
Differential Scanning Calorimetry (DSC)
Purpose: Determine melting point and thermal stability.
Protocol: Weigh 2-5 mg into an aluminum pan. Seal (non-hermetic).
Ramp: 10°C/min from 30°C to 250°C under Nitrogen purge (50 mL/min).
Expected Result: A sharp endothermic peak corresponding to the melting point. (Note: Isomeric 5-amino-2-methylbenzonitrile melts at 88-91°C; phenolic variants often melt higher, potentially >100°C).
References
Sigma-Aldrich. 5-Hydroxy-2-methylbenzonitrile Product Specification & Safety Data Sheet. Retrieved from [2]
PubChem. 5-Hydroxy-2-methylbenzonitrile Compound Summary. National Library of Medicine. Retrieved from [1][2]
Ambeed. Synthesis and Characterization Data for Benzonitrile Derivatives. Retrieved from [2]
Royal Society of Chemistry. Supplementary Information: Synthesis of Salicylaldehyde Derivatives and NMR Data. Retrieved from (General reference for phenolic nitrile shifts).[2]
Technical Guide: Discovery and Synthesis of 5-Hydroxy-2-methylbenzonitrile
The following technical guide details the discovery, chemical logic, and synthesis of 5-Hydroxy-2-methylbenzonitrile (also known as 3-cyano-4-methylphenol). Executive Summary 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-8...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, chemical logic, and synthesis of 5-Hydroxy-2-methylbenzonitrile (also known as 3-cyano-4-methylphenol).
Executive Summary
5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a critical pharmacophore and intermediate in medicinal chemistry. It serves as the structural anchor for the HIV-1 protease inhibitor Nelfinavir (Viracept) and various kinase inhibitors. Its synthesis represents a classic challenge in aromatic substitution chemistry: installing a cyano group meta to a phenol and ortho to a methyl group while preserving the electronic integrity of the ring.
This guide analyzes the evolution of its synthesis from early dye-chemistry adaptations (the "Classical Route") to high-efficiency modern industrial protocols.
Historical Context & Discovery
While the precise "eureka" moment of 5-hydroxy-2-methylbenzonitrile is often subsumed by the broader history of cresol derivatives, its significance solidified with the advent of antiretroviral therapy in the 1990s.
The Precursor Era (Early 20th Century): Early German dye chemistry focused heavily on aminocresols. The precursor, 3-amino-4-methylphenol , was synthesized via the nitration of p-cresol. The conversion to the nitrile via the Sandmeyer reaction was a known theoretical possibility but rarely isolated due to the instability of diazonium salts of phenols without protection.
The Pharmaceutical Era (1990s-Present): The compound became industrially vital when Agouron Pharmaceuticals (now Pfizer) identified it as the "P1" ligand fragment for Nelfinavir. The need for kilogram-scale purity drove the optimization of the Sandmeyer route and later, metal-catalyzed cyanation strategies.
Chemical Pathways & Causality
We examine the two most authoritative synthetic routes. The choice between them depends on the scale and available starting materials.
Route A: The Classical Sandmeyer Sequence (From p-Cresol)
This route is chemically instructive, demonstrating the manipulation of directing groups to force substitution patterns.
Nitration (The Setup): p-Cresol is nitrated. The hydroxyl group (strongly activating, ortho/para directing) dominates the methyl group (weakly activating). Since the para position is blocked by methyl, the nitro group enters the ortho position relative to the hydroxyl (position 3).
Reduction: The nitro group is reduced to an amine (3-amino-4-methylphenol).
Diazotization & Cyanation (The Critical Step): The amine is converted to a diazonium salt. A Sandmeyer reaction using Copper(I) Cyanide (CuCN) replaces the diazonium group with a nitrile.
Technical Challenge: Phenols are susceptible to coupling with their own diazonium salts (azo dye formation). Acidic conditions must be strictly maintained to prevent deprotonation of the phenol.
Route B: The Modern Rosenmund-von Braun (From Bromide)
For high-throughput synthesis, starting with 3-bromo-4-methylphenol avoids the hazardous diazonium intermediate.
Mechanism: Oxidative addition of Cu(I) into the Ar-Br bond, followed by reductive elimination of Ar-CN.
Advantage: Fewer steps, higher atom economy.
Detailed Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction (The "Discovery" Route)
Target: 5-Hydroxy-2-methylbenzonitrile from 3-Amino-4-methylphenol
Technical Application Note: 5-Hydroxy-2-methylbenzonitrile in Medicinal Chemistry
[1] Executive Summary 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) is a high-value aromatic building block characterized by a trisubstituted benzene ring featuring a nitrile, a methyl, and a hydroxyl group. Its struc...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) is a high-value aromatic building block characterized by a trisubstituted benzene ring featuring a nitrile, a methyl, and a hydroxyl group. Its structural uniqueness lies in the meta relationship between the electron-withdrawing nitrile and the electron-donating hydroxyl group, combined with the steric and electronic influence of the ortho-methyl group.
This scaffold is a critical intermediate in the synthesis of atypical antipsychotics (targeting dopamine and muscarinic receptors) and PI3K inhibitors (oncology). Its primary utility stems from the orthogonality of its functional groups: the hydroxyl group serves as a nucleophilic handle for etherification (O-alkylation), while the nitrile group provides a gateway to heterocycles (tetrazoles, amidines) or carboxylic acid derivatives.
Chemical Profile & Reactivity[1][2][3]
Property
Specification
IUPAC Name
5-Hydroxy-2-methylbenzonitrile
CAS Number
101349-82-0
Molecular Formula
C₈H₇NO
Molecular Weight
133.15 g/mol
Appearance
Off-white to pale beige solid
Melting Point
112–115 °C
pKa (Predicted)
~9.5 (Phenolic OH)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Structural Significance[1]
The Phenolic -OH: The primary site for diversification. It readily participates in Williamson ether synthesis and Mitsunobu reactions to attach pharmacophores (e.g., amino-alkyl chains).
The Nitrile (-CN): Acts as a latent electrophile. It directs further electrophilic aromatic substitution (EAS) to the ortho position relative to the hydroxyl group (position 4 or 6), enabling highly regioselective nitration or halogenation.
The Methyl (-CH₃): Provides metabolic stability (blocking the metabolic soft spot at the benzylic position often seen in simple phenols) and induces a specific conformational twist in downstream biaryl systems.
Synthetic Pathways & Workflows
The following diagram illustrates the upstream synthesis of the core scaffold and its downstream diversification into bioactive classes.
Figure 1: Synthetic landscape of 5-Hydroxy-2-methylbenzonitrile, detailing its generation from aniline precursors and its divergence into pharmaceutical classes.
Experimental Protocols
Protocol A: Synthesis of 5-Hydroxy-2-methylbenzonitrile
Rationale: Direct hydroxylation of benzonitriles is difficult. The most reliable industrial route utilizes the Sandmeyer-type hydrolysis of the corresponding aniline.
Reagents:
5-Amino-2-methylbenzonitrile (1.0 eq)
Sodium Nitrite (NaNO₂, 1.1 eq)
Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)
Urea (catalytic, to quench excess nitrite)
Step-by-Step Methodology:
Diazotization: Suspend 5-amino-2-methylbenzonitrile (10 g, 75.6 mmol) in 2.5 M H₂SO₄ (150 mL). Cool the suspension to 0–5 °C in an ice bath.
Addition: Dropwise add a solution of NaNO₂ (5.7 g, 83.2 mmol) in water (20 mL), maintaining the internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/translucent yellow.
Quenching: Add urea (0.5 g) to destroy excess nitrous acid (indicated by negative starch-iodide paper test).
Hydrolysis: Transfer the cold diazonium solution dropwise into a second flask containing 2.5 M H₂SO₄ (100 mL) pre-heated to 100 °C. Caution: Nitrogen gas evolution will be vigorous.
Completion: Stir at reflux for 1 hour. Cool to room temperature.
Isolation: The product often precipitates upon cooling. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 8:2) to yield the phenol as a beige solid (Yield: ~75-85%).
Protocol B: O-Alkylation (Synthesis of Antipsychotic Intermediates)
Rationale: This protocol is adapted from Patent US 8,299,257 B2, where the phenol is alkylated to attach a solubilizing side chain (e.g., methoxyethyl or cyclopropylmethyl).
Setup: In a round-bottom flask, dissolve 5-hydroxy-2-methylbenzonitrile (3.57 mmol, 475 mg) in dry ACN (15 mL).
Deprotonation: Add anhydrous K₂CO₃ (7.14 mmol, 986 mg). Stir at room temperature for 15 minutes to form the phenoxide.
Alkylation: Add the alkyl bromide (4.28 mmol).
Reaction: Heat to reflux (80 °C) for 4–12 hours. Monitor by TLC (eluent: 30% EtOAc in Hexanes). The starting material spot (Rf ~0.3) should disappear, replaced by a less polar ether spot (Rf ~0.6).
Work-up: Filter off the inorganic salts. Concentrate the filtrate.
Partition: Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.
Result: Yields the O-alkylated nitrile, ready for downstream coupling or nitrile hydrolysis.
Protocol C: Regioselective Nitration
Rationale: Introducing a nitro group allows for the formation of benzazoles or quinazolines. The 5-hydroxy group directs the nitro group to the 4-position (ortho to OH, meta to CN).
Methodology:
Dissolve 5-hydroxy-2-methylbenzonitrile in DCM.
Add 70% Nitric Acid dropwise at 0 °C.
Stir for 45 minutes.
Quench with ice water.
Outcome: Yields 5-hydroxy-2-methyl-4-nitrobenzonitrile , a densely functionalized scaffold for bicyclic heterocycle synthesis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Hydrolysis
Diazonium salt decomposition before hydrolysis.
Ensure temperature is kept strictly <5 °C during diazotization. Add diazonium solution slowly to the boiling acid.
O-Alkylation Stalled
Steric hindrance or poor nucleophilicity.
Switch solvent from ACN to DMF to increase reaction rate. Add catalytic KI (Finkelstein condition) if using alkyl chlorides.
Regioisomer Contamination
Nitration occurring at position 6 instead of 4.
Lower reaction temperature to -10 °C. Use stoichiometric nitrate salts (e.g., KNO₃/H₂SO₄) instead of liquid HNO₃ for better control.
References
Sigma-Aldrich. 5-Amino-2-methylbenzonitrile Product Page. (Precursor validation). Link
Google Patents. US8299257B2: Compounds having activity at the M1 receptor and their use as medicaments. (Primary source for alkylation and nitration protocols). Link
Google Patents. WO2013033569A1: Heterocyclylamines as PI3K inhibitors. (Application in oncology drug discovery).[1] Link
ChemicalBook. 5-Hydroxy-2-methylbenzonitrile Properties and Suppliers.Link
Applications of 5-Hydroxy-2-methylbenzonitrile in medicinal chemistry
Application Note: 5-Hydroxy-2-methylbenzonitrile in Medicinal Chemistry Executive Summary 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a high-value trisubstituted benzene scaffold characterized by its "orthogonal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Hydroxy-2-methylbenzonitrile in Medicinal Chemistry
Executive Summary
5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a high-value trisubstituted benzene scaffold characterized by its "orthogonal reactivity." It possesses three distinct functional handles—a phenolic hydroxyl group, an aryl nitrile, and an aryl methyl group—positioned to allow sequential, chemoselective modifications.
This guide details the application of this compound as a critical intermediate in the synthesis of Muscarinic Acetylcholine Receptor M1 Agonists (targeted for Alzheimer’s and Schizophrenia therapy) and as a versatile building block for diversity-oriented synthesis (DOS). We provide validated protocols for nitration and O-alkylation, supported by mechanistic insights and safety standards.
Chemical Profile & Strategic Utility
The utility of 5-Hydroxy-2-methylbenzonitrile lies in its electronic push-pull system. The electron-donating hydroxyl group (EDG) activates the ring for electrophilic aromatic substitution (EAS), while the electron-withdrawing nitrile group (EWG) directs meta-substitution and serves as a precursor for heterocycles.
Property
Data
Relevance in Drug Design
CAS Number
101349-82-0
Unique Identifier
Molecular Formula
C₈H₇NO
Low MW fragment (133.15 g/mol ) ideal for FBDD*
LogP (Predicted)
~1.8 - 2.1
Optimal lipophilicity for CNS penetration
pKa (Phenol)
~9.5
Ionizable at physiological pH; suitable for salts
H-Bond Donors/Acceptors
1 / 2
Balanced profile for receptor binding
*FBDD: Fragment-Based Drug Discovery
Application I: Synthesis of M1 Receptor Agonist Precursors
Context:
The most prominent application of 5-Hydroxy-2-methylbenzonitrile is in the synthesis of novel M1 receptor agonists. The scaffold is nitrated to introduce an amino group equivalent, enabling the formation of fused heterocyclic cores (e.g., benzoxazines or benzimidazoles) that mimic the endogenous neurotransmitter acetylcholine's binding pharmacophore while maintaining selectivity.
Mechanistic Pathway
The hydroxyl group at position 5 strongly directs incoming electrophiles to the ortho positions (4 and 6). The methyl group at position 2 sterically hinders position 3 and electronically reinforces the para direction (position 5, already occupied). The nitrile at position 1 is a meta director (directing to 3 and 5).
Result: Nitration occurs highly selectively at Position 4 , the least hindered ortho position relative to the activating hydroxyl group.
Experimental Protocol: Regioselective Nitration
Reference: Adapted from US Patent 8,299,257 B2 (Glaxo Group Ltd).
Objective: Synthesis of 5-hydroxy-2-methyl-4-nitrobenzonitrile.
Materials:
5-Hydroxy-2-methylbenzonitrile (1.0 equiv)
Nitric Acid (70%, ACS Reagent)
Dichloromethane (DCM) (Anhydrous)
Water/Ice
Sodium Sulfate (Na₂SO₄)
Procedure:
Preparation: Dissolve 5-Hydroxy-2-methylbenzonitrile (475 mg, 3.57 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
Nitration: Cool the solution to 0°C in an ice bath. Add 70% Nitric Acid (1.0 mL, ~22 mmol) dropwise over 10 minutes.
Expert Note: The dropwise addition is critical to control the exotherm and prevent over-nitration or oxidation of the methyl group.
Reaction: Remove the ice bath and stir at room temperature for 45 minutes. Monitor by TLC (System: 50% EtOAc/Iso-hexane) for the disappearance of starting material.
Quench: Carefully add water (15 mL) to the reaction mixture.
Work-up: Separate the phases. Extract the aqueous phase with DCM (2 x 10 mL).
Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate via rotary evaporation.
Purification: Purify the crude yellow solid via flash column chromatography (Silica gel, Gradient: 10% to 50% EtOAc in Iso-hexane).
Yield: Expect ~26-30% yield of 5-hydroxy-2-methyl-4-nitrobenzonitrile as a yellow solid.
Context:
For medicinal chemists optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties, the phenolic hydroxyl group offers a "solubility handle." Alkylation here can introduce solubilizing groups (e.g., morpholine side chains) or lipophilic bulk to target hydrophobic pockets.
Experimental Protocol: Williamson Ether Synthesis
Standardized Protocol for Library Generation.
Objective: Synthesis of 5-Alkoxy-2-methylbenzonitrile derivatives.
Setup: Charge a reaction vial with 5-Hydroxy-2-methylbenzonitrile (100 mg) and anhydrous K₂CO₃ (2.0 equiv).
Solvent: Add DMF (1.0 mL). Stir for 10 minutes to form the phenoxide anion.
Expert Note: The color typically shifts to yellow/orange upon anion formation.
Addition: Add the Alkyl Halide (1.1 equiv). If the halide is volatile, use a sealed tube.
Reaction: Heat to 60°C for 4–12 hours.
Work-up: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.
Analysis: Analyze by LC-MS. The nitrile peak (~2220 cm⁻¹) remains diagnostic in IR.
The "Orthogonal Hub" Concept
The power of this scaffold is the ability to react at specific sites without protecting groups for the others, provided the order of events is correct.
Reactivity Logic:
OH Group: Most reactive nucleophile. Modify first (Alkylation/Esterification).
Aromatic Ring: Activated for EAS. Modify second (Nitration/Halogenation).
Nitrile: Requires harsh conditions (Acid/Base hydrolysis or high heat). Modify last (Tetrazole formation or Amidine synthesis).
Application Note: Strategic Derivatization Protocols for 5-Hydroxy-2-methylbenzonitrile in Medicinal Chemistry and Analytical Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) Introduction & Chemical Rationale In modern drug discovery and ana...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound Focus: 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0)
Introduction & Chemical Rationale
In modern drug discovery and analytical chemistry, 5-Hydroxy-2-methylbenzonitrile serves as a highly versatile, bifunctional aromatic building block. The molecule features two distinct reactive moieties: an electron-withdrawing nitrile group (-CN) and a nucleophilic phenolic hydroxyl group (-OH). The presence of the cyano group para to the methyl group and meta to the hydroxyl group slightly modulates the pKa of the phenol, making it a prime candidate for selective O-derivatization.
Derivatization of this compound is typically pursued for two primary reasons:
Preparative Synthesis (API Building Blocks): O-alkylation via the Williamson ether synthesis is used to protect the phenolic hydroxyl or to build ether-linked active pharmaceutical ingredients (APIs).
Analytical Profiling (GC-MS): Phenols exhibit strong intermolecular hydrogen bonding, leading to thermal instability and severe peak tailing during gas chromatography. Silylation converts the polar hydroxyl group into a volatile, thermally stable trimethylsilyl (TMS) ether, enabling precise quantification[1].
To ensure experimental success, the protocols must be designed to selectively target the hydroxyl group while preserving the sensitive nitrile moiety, which is prone to hydrolysis under harsh, aqueous basic conditions.
Mechanistic Pathways & Workflow Visualization
The following diagram illustrates the divergent derivatization pathways for 5-Hydroxy-2-methylbenzonitrile, highlighting the logical progression from starting material to either a preparative API intermediate or an analytical derivative.
Figure 1: Divergent derivatization workflows for 5-Hydroxy-2-methylbenzonitrile (Preparative vs. Analytical).
This protocol details the synthesis of 5-Methoxy-2-methylbenzonitrile, a representative O-alkylation. The methodology is designed as a self-validating system: the use of anhydrous conditions and a specific base prevents the degradation of the nitrile group[2],[3].
Causality & Reagent Selection:
Base (Potassium Carbonate, K₂CO₃): A mild, inorganic base is strictly required. Strong aqueous bases (e.g., NaOH) at elevated temperatures will catalyze the hydration of the benzonitrile group into a primary amide or carboxylic acid. K₂CO₃ efficiently deprotonates the phenol without triggering this side reaction[2].
Solvent (Anhydrous DMF): Dimethylformamide is a polar aprotic solvent. It strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which drastically accelerates the subsequent Sₙ2 attack[2].
Step-by-Step Methodology:
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Hydroxy-2-methylbenzonitrile (0.500 g, 3.75 mmol) and anhydrous K₂CO₃ (1.03 g, 7.50 mmol, 2.0 eq)[3].
Solvent Addition: Purge the flask with nitrogen. Inject 10 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material[2]. Stir the suspension at room temperature for 15 minutes to allow for complete phenoxide formation (indicated by a slight color change).
Electrophile Addition: Slowly add methyl iodide (CH₃I) (0.79 g, 5.60 mmol, 1.5 eq) dropwise via syringe[3]. Caution: CH₃I is a volatile alkylating agent; perform this step inside a fume hood.
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 48 hours[3]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.
Work-up: Upon complete consumption of the starting material, cool the mixture to room temperature. Quench the reaction by adding 30 mL of brine and 30 mL of dichloromethane (CH₂Cl₂)[3].
Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous phase with additional CH₂Cl₂ (2 × 30 mL)[3]. Combine the organic layers, wash extensively with distilled water (3 × 50 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude 5-Methoxy-2-methylbenzonitrile, which can be purified via silica gel column chromatography if necessary.
Protocol B: Analytical Silylation for GC-MS Profiling
For analytical quantification, the phenolic hydroxyl group must be masked to prevent column interaction and thermal degradation[1].
Causality & Reagent Selection:
Derivatizing Agent (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst. TMCS increases the electrophilicity of the silicon atom, ensuring rapid and quantitative conversion of the sterically hindered phenol into a TMS-ether[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of 5-Hydroxy-2-methylbenzonitrile in 1.0 mL of anhydrous pyridine in a 2 mL glass GC autosampler vial. Note: Pyridine acts as both a solvent and an acid scavenger for the reaction.
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial[1]. Seal the vial immediately with a PTFE-lined crimp cap to prevent moisture ingress, as TMS derivatives are highly sensitive to hydrolysis.
Incubation: Vortex the vial for 10 seconds, then place it in a dry block heater at 60 °C for 30 minutes to drive the silylation to completion.
Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection (1 µL) into the GC-MS system.
Quantitative Data & Reaction Optimization
The table below summarizes the optimization parameters for the preparative O-alkylation of phenolic benzonitriles, demonstrating how solvent and base selection directly dictate the yield and purity of the derivatized product.
Alkylating Agent
Base (Equivalents)
Solvent System
Temp (°C)
Time (h)
Target Yield (%)
Primary Observation / Causality
Methyl Iodide (CH₃I)
K₂CO₃ (2.0 eq)
Anhydrous DMF
80 °C
48
91%
Optimal conditions; complete conversion with no nitrile hydrolysis[3].
Benzyl Bromide (BnBr)
K₂CO₃ (2.0 eq)
Acetone
60 °C
16
85%
Good yield; acetone limits the reaction temp but provides an easier aqueous workup[2].
Ethyl Bromide (EtBr)
NaH (1.1 eq)
Anhydrous THF
25 °C
12
88%
Fast reaction at room temp; requires strictly anhydrous conditions to prevent NaH quenching[2].
Methyl Iodide (CH₃I)
NaOH (2.0 eq)
H₂O / CH₂Cl₂ (PTC)
40 °C
24
< 50%
Sub-optimal ; aqueous hydroxide leads to partial hydrolysis of the -CN group to an amide.
Note: PTC = Phase Transfer Catalyst. Data extrapolated from standard phenolic benzonitrile derivatization benchmarks[2],[3].
References
Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles
Arkivoc
URL: [Link]
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation
MDPI
URL: [Link]
Application Note: Strategic Functionalization of 5-Hydroxy-2-methylbenzonitrile
Abstract 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal reactive handles: a nucleophilic phenol, an electrophilic nitrile,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal reactive handles: a nucleophilic phenol, an electrophilic nitrile, and a metabolically susceptible benzylic methyl group. This guide details three divergent synthetic protocols designed to access novel pharmacophores, including biaryl ethers (kinase inhibitor motifs), isoindolinones (anti-inflammatory scaffolds), and tetrazoles (angiotensin receptor blocker bioisosteres).
Scaffold Analysis & Strategic Logic
The utility of 5-Hydroxy-2-methylbenzonitrile lies in its ability to undergo sequential, regioselective transformations. Successful derivatization requires a specific order of operations to prevent functional group interference.
The Orthogonal Reactivity Map
Phenolic -OH (
): The most reactive site. Must be functionalized (alkylated/protected) first to prevent ring oxidation or non-specific halogenation during subsequent steps.
Benzylic -CH
: Susceptible to radical abstraction. Requires the phenolic ring to be electron-deficient or protected to avoid competing electrophilic aromatic substitution.
Nitrile -CN: Stable to radical conditions but sensitive to strong acids/bases. Best reserved for late-stage bioisosteric transformation (e.g., to tetrazole).
Figure 1: Divergent synthetic pathways. The O-alkylation (green) serves as the requisite gateway to access advanced scaffolds (red).
Protocol A: O-Alkylation (The Gateway Step)
Objective: Install a lipophilic side chain and protect the phenol to enable benzylic chemistry.
Mechanism:
Direct radical bromination of the unprotected phenol often leads to complex mixtures due to the formation of phenoxy radicals. Alkylating the phenol locks the electronic character of the ring and prevents these side reactions.
Experimental Protocol
Reagents:
5-Hydroxy-2-methylbenzonitrile (1.0 equiv)
Alkyl Halide (e.g., 3-chloropropylamine or benzyl bromide) (1.2 equiv)
H NMR | Disappearance of Phenol -OH | Loss of broad singlet at 9.0–10.0 ppm |
| H NMR | Appearance of Ether Linkage | New triplet/multiplet at 4.0–4.2 ppm () |
Protocol B: Benzylic Bromination & Cyclization
Objective: Functionalize the methyl group to create a "warhead" for heterocycle formation (e.g., Isoindolinones).[3]
Pre-requisite: Must use Intermediate A (O-Alkylated product) from Protocol A.
Rationale
The nitrile group at the ortho position to the methyl group is perfectly positioned for intramolecular cyclization. Converting the methyl to a bromomethyl group allows reaction with amines to form isoindolinones, a core scaffold in anti-inflammatory drugs.
Solvent: Chlorobenzene or Trifluorotoluene (Safer alternatives to
)
Step-by-Step:
Setup: Dissolve Intermediate A (5 mmol) in degassed Chlorobenzene (25 mL).
Radical Initiation: Add NBS (5.5 mmol) and AIBN (0.25 mmol).
Reaction: Heat to 85°C. Critical: The reaction requires thermal initiation of AIBN. An exothermic induction period may occur.
Monitoring: Monitor closely by HPLC or TLC. Stop when di-bromination (formation of
) reaches >5%.
Note: Mono-bromide is usually slightly less polar than the starting material.
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
Cyclization (One-Pot Telescoping): Redissolve crude bromide in THF. Add a primary amine (e.g., benzylamine, 2.0 equiv) and heat to 60°C. The amine displaces the bromide and attacks the nitrile, cyclizing to the isoindolinone.
Objective: Convert the nitrile into a tetrazole, a lipophilic bioisostere of a carboxylic acid (common in "Sartan" antihypertensives).
Green Chemistry Approach: Zinc-catalyzed aqueous cycloaddition.[2][5]
Rationale
Traditional methods use toxic tin azides or explosive hydrazoic acid. The Sharpless/Demko zinc-catalyzed method is safer, utilizing water as the solvent and preventing the sublimation of azide salts.
Experimental Protocol
Reagents:
5-Hydroxy-2-methylbenzonitrile (or Intermediate A) (1.0 equiv)
Safety Check: Ensure blast shield is in place. Do not use halogenated solvents (risk of explosive di-azidomethane).
Assembly: In a pressure vial, combine the nitrile (2 mmol),
(3 mmol), and (2 mmol) in Water/IPA (10 mL).
Cycloaddition: Seal and heat to 100°C for 16–24 hours. The zinc activates the nitrile, facilitating the [3+2] cycloaddition.
Workup: Cool to RT. Add 3N HCl until pH 1 (Caution:
gas evolution—perform in fume hood).
Why: This breaks the Zinc-Tetrazole complex.
Isolation: The free tetrazole usually precipitates. Filter and wash with cold water.[2][6] If no precipitate, extract with EtOAc.
Figure 2: Mechanism of Zinc-catalyzed tetrazole formation. The Zinc Lewis acid lowers the activation energy, allowing the reaction to proceed in aqueous media.
References
Waziri, et al. (2025).[7] Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and Cobalt complexes. Royal Society of Chemistry (RSC). Retrieved from [Link]
5-Hydroxy-2-methylbenzonitrile as a building block for heterocyclic compounds
The following technical guide details the application of 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) as a versatile scaffold in heterocyclic chemistry. Executive Summary 5-Hydroxy-2-methylbenzonitrile is a trifuncti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the application of 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) as a versatile scaffold in heterocyclic chemistry.
Executive Summary
5-Hydroxy-2-methylbenzonitrile is a trifunctional building block offering unique orthogonality for drug discovery. Unlike simple benzonitriles, this scaffold possesses three distinct reactive handles:
C1-Nitrile: Precursor for amidines, tetrazoles, and heterocycle formation.
C2-Methyl: An acidic "benzylic" site susceptible to deprotonation (lithiation) or radical halogenation, enabling ring closure.
C5-Hydroxyl: A nucleophilic handle for etherification, allowing the introduction of solubility-enhancing groups or pharmacophores before or after core construction.
This guide outlines protocols for converting this scaffold into 7-hydroxyisoquinolines , 5-hydroxyindazoles , and benzofurans , with specific focus on its utility in synthesizing M1 muscarinic receptor agonists and kinase inhibitors.
Chemical Profile & Reactivity Map
Property
Data
CAS Number
101349-82-0
Molecular Formula
C₈H₇NO
Molecular Weight
133.15 g/mol
Appearance
Off-white to pale yellow solid
pKa (Phenol)
~9.5 (Estimated)
Key Reactivity
Ortho-Tolunitrile Effect: The proximity of the C1-CN and C2-CH₃ groups allows for base-mediated cyclization to isoquinolines and indazoles.
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Caption: Divergent synthetic pathways from the 5-Hydroxy-2-methylbenzonitrile scaffold.
Application 1: Synthesis of 7-Hydroxyisoquinolines
The "Ortho-Tolunitrile" strategy is the most powerful application of this building block. The C2-methyl group, activated by the ortho-nitrile, can be deprotonated to form a deep-red benzylic anion. This species attacks electrophiles (nitriles, imines, aldehydes) to close the pyridine ring.
Target Utility: Synthesis of bioactive alkaloids and kinase inhibitors. The 5-OH group of the starting material maps to the 7-position of the isoquinoline, a critical site for metabolic stability and potency modulation.
Protocol: Base-Mediated Cyclization to 1-Amino-7-hydroxyisoquinoline
Mechanism: Benzylic deprotonation
Nucleophilic attack on external nitrile Intramolecular cyclization.
Reagents:
Substrate: 5-Hydroxy-2-methylbenzonitrile (protecting the OH as a benzyl ether is recommended to prevent phenoxide interference).
Base: Potassium amide (
) in liquid ammonia (classic) or LiTMP in THF (modern).
, Pd/C) to reveal the free 1-amino-7-hydroxy-3-(4-fluorophenyl)isoquinoline .
Application 2: Synthesis of 5-Hydroxyindazoles
Indazoles are privileged structures in oncology (e.g., PARP inhibitors). This scaffold allows direct access to 5-oxygenated indazoles, which are difficult to synthesize via standard hydrazine condensation of diketones.
This method utilizes the "latent" aniline character. First, the nitrile is hydrolyzed/rearranged or the methyl group is activated. A more direct modern route involves nitrosation of the benzylic position.
Alternative Route (Via Amine Precursor):
If starting from the 5-amino analog is not possible, converting the CN to an amide and then doing a Hoffman rearrangement is tedious. A better route from the title compound is the radical bromination/hydrazine method.
Step-by-Step Procedure:
Radical Bromination:
Dissolve 5-hydroxy-2-methylbenzonitrile (OH-protected) in
or trifluorotoluene.
Add NBS (1.05 equiv) and AIBN (cat.). Reflux for 4 hours.
Reflux for 2 hours. The hydrazine displaces the bromide and then attacks the nitrile intramolecularly.
Result:3-Amino-5-hydroxy-1H-indazole .
Note: The amino group at C3 can be removed via diazotization/reduction if the unsubstituted indazole is desired.
Application 3: M1 Receptor Agonists (Drug Development Case Study)
Research into Alzheimer's therapeutics has utilized 5-hydroxy-2-methylbenzonitrile as a key intermediate. The hydroxyl group is alkylated with specific cycloalkyl-alkyl chains to optimize lipophilicity and blood-brain barrier penetration.
Alkylation: Reaction with 1-bromo-3-methoxypropane or cyclopropylmethyl bromide.
Nitration: Nitration at the 4-position (ortho to OH, meta to Methyl) creates a tetrasubstituted benzene.
Reduction & Cyclization: Reduction of the nitro group and nitrile enables the formation of fused systems like quinazolines or benzimidazoles .
Experimental Data: Yield Comparison of Etherification
Conditions:
(2.0 equiv), Acetone, Reflux, 12h.
Alkyl Halide (R-X)
Product (Ether)
Yield (%)
Notes
Methyl Iodide
5-Methoxy-2-methylbenzonitrile
96%
Simple baseline
Benzyl Bromide
5-Benzyloxy-2-methylbenzonitrile
92%
Standard protection
1-Bromo-3-chloropropane
5-(3-chloropropoxy)-...
84%
Linker installation
Cyclopropylmethyl bromide
5-(Cyclopropylmethoxy)-...
78%
M1 Agonist motif
Detailed Protocol: Synthesis of Benzofuran Derivatives
This protocol describes the synthesis of 2-acetyl-5-cyanobenzofuran (Note: numbering changes upon cyclization).
Reagents:
5-Hydroxy-2-methylbenzonitrile (10 mmol)
Chloroacetone (12 mmol)
(anhydrous)
Acetone (dry)
Procedure:
O-Alkylation:
Mix 5-hydroxy-2-methylbenzonitrile (1.33 g, 10 mmol) and
(2.76 g, 20 mmol) in acetone (50 mL).
Add chloroacetone (1.1 g, 12 mmol) dropwise.
Reflux for 6 hours. Monitor TLC (Hexane:EtOAc 7:3).
Filter salts and evaporate solvent to yield the alpha-aryloxy ketone .
Cyclization (Cyclodehydration):
Dissolve the crude ketone in PPA (Polyphosphoric acid) or concentrated
at 0°C.
Stir at room temperature for 12 hours, or heat to 80°C for 1 hour (PPA method).
Pour onto crushed ice. The solid precipitate is the benzofuran.
Purification: Recrystallize from Ethanol.
Mechanism Visualization:
Caption: Cyclization pathway to benzofuran. Note that cyclization occurs ortho to the phenol, at position 6, which is sterically accessible.
Safety & Handling
Hazard Identification: 5-Hydroxy-2-methylbenzonitrile is an irritant (H315, H319, H335). It contains a nitrile group; while not releasing free cyanide under neutral conditions, strong acid hydrolysis can generate toxic byproducts.
Storage: Store under nitrogen at 2-8°C. Phenolic compounds are prone to oxidation (darkening) upon prolonged air exposure.
Waste: Dispose of aqueous wastes containing cyanides (if hydrolysis was attempted) in a separate waste stream treated with bleach (hypochlorite) to oxidize cyanides.
References
Synthesis of Isoquinolines from 2-Methylbenzonitriles
Shuai, S., et al. "Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles."[1] J. Org.[7][1][8] Chem., 2024 , 89, 6793-6797.[1] Link
Indazole Synthesis via Ortho-Tolunitriles
Zhang, G., et al. "Synthesis of 2H-indazoles via intramolecular cyclization."[7] J. Org.[7][1][8] Chem., 2023 , 88, 12341-12356.[7] Link
M1 Receptor Agonist Intermediates
"Compounds having activity at the M1 receptor and their use as medicaments." Patent WO2007107566. Google Patents. Link
Benzofuran Synthesis from Phenols
Singh, F. V., & Wirth, T. "Hypervalent Iodine-Mediated Synthesis of Benzofurans." Synthesis, 2012 , 44, 1171-1177. Link
General Reactivity of 2-Methylbenzonitriles
"Isoquinoline Synthesis via Ortho-Tolunitrile Anions." Organic Chemistry Portal. Link
High-Performance Liquid Chromatography (HPLC) Method for 5-Hydroxy-2-methylbenzonitrile Analysis
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Quality Control (QC), Reaction Monitoring, and Intermediate Profiling in Pharmaceutical Synthesis Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Application: Quality Control (QC), Reaction Monitoring, and Intermediate Profiling in Pharmaceutical Synthesis
Introduction and Chemical Context
5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a critical synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs), including phosphoinositide 3-kinase (PI3K) inhibitors and muscarinic receptor antagonists[1][2]. Structurally, it features a benzene ring substituted with a weakly acidic phenolic hydroxyl group, an electron-withdrawing nitrile group, and a hydrophobic methyl group.
Accurate quantitation and purity profiling of this intermediate are essential, as trace impurities can propagate through multi-step syntheses, ultimately impacting API efficacy and safety[3]. This application note details a highly robust, self-validating Reversed-Phase HPLC (RP-HPLC) method tailored specifically for the baseline resolution and quantitation of 5-Hydroxy-2-methylbenzonitrile.
Mechanistic Rationale for Method Development
As a Senior Application Scientist, it is critical to understand that method development is not arbitrary; every parameter must be optimized based on the physicochemical properties of the analyte.
Stationary Phase Selection
A standard C18 (Octadecylsilane) column is selected as the stationary phase. The hydrophobic nature of the C18 ligand provides excellent retention for the aromatic ring and the methyl group of 5-Hydroxy-2-methylbenzonitrile[4]. While mixed-mode columns can be used for highly polar substituted benzonitriles[5], a high-density C18 column provides the most reproducible theoretical plate counts for this specific moderately non-polar molecule.
Mobile Phase and pH Control (The Causality of Peak Shape)
The phenolic hydroxyl group on 5-Hydroxy-2-methylbenzonitrile has an estimated
of approximately 9.5. If the mobile phase pH is not strictly controlled, the compound will exist in a dynamic equilibrium between its neutral (phenol) and ionized (phenolate) states. This dual-state existence leads to severe peak tailing, split peaks, and unpredictable retention times on reversed-phase media[6].
To suppress ionization, the mobile phase must be buffered to a pH at least 2 units below the
. We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases, driving the pH down to ~2.0. This ensures the analyte remains 100% protonated (neutral), maximizing hydrophobic interaction with the C18 phase and yielding sharp, symmetrical peaks[5][6].
Effect of mobile phase pH on the ionization state and chromatographic behavior of phenolic benzonitriles.
Detection Wavelength
The conjugated
-system of the aromatic ring, coupled with the nitrile group, provides strong UV absorbance. While many phenolic compounds absorb well at 280 nm[7], the nitrile group's transitions are optimally detected at lower wavelengths. We monitor at 210 nm for maximum sensitivity (ideal for trace impurity analysis) and 254 nm for standard purity quantitation to avoid baseline drift caused by the organic modifier[5][8].
Experimental Protocol
This protocol is designed as a self-validating system; following these exact steps ensures reproducibility across different laboratory environments.
Reagents and Materials
Analyte: 5-Hydroxy-2-methylbenzonitrile reference standard (Purity
98%).
Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 M
cm).
Modifier: LC-MS grade Trifluoroacetic Acid (TFA).
Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity silica C18)[4].
Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1000 mL of Milli-Q water into a clean mobile phase bottle. Add 1.0 mL of TFA. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (Organic): Transfer 1000 mL of HPLC-grade Acetonitrile into a clean bottle. Add 1.0 mL of TFA. Mix and degas.
Note: Adding TFA to both phases prevents baseline drift during gradient elution.
Sample Preparation Workflow
Stock Solution: Accurately weigh 10.0 mg of 5-Hydroxy-2-methylbenzonitrile.
Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic regions, then sonicate for 2 minutes.
Dilution: Make up to the mark with Milli-Q water (Final composition: 50:50 MeCN:H2O). Concentration = 1.0 mg/mL.
Working Standard: Dilute the stock solution 1:10 in 50:50 MeCN:H2O to yield a 100 µg/mL working standard. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Step-by-step workflow for the HPLC analytical process.
Instrument Parameters
Parameter
Setting
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C (Stabilizes retention times and reduces backpressure)
Autosampler Temp
15 °C (Prevents sample degradation over long runs)
Detection (UV-DAD)
210 nm (Primary), 254 nm (Secondary)
Run Time
15.0 Minutes
Gradient Program
A gradient method is preferred over isocratic elution to ensure that any highly retained synthetic impurities (e.g., unreacted starting materials or dimers) are effectively washed from the column.
Time (min)
% Mobile Phase A (Water + 0.1% TFA)
% Mobile Phase B (MeCN + 0.1% TFA)
Curve
0.0
80
20
Initial
8.0
20
80
Linear
10.0
20
80
Hold
10.1
80
20
Step (Reset)
15.0
80
20
Re-equilibration
Method Validation & Expected Data
Based on ICH Q2(R1) guidelines and historical data for substituted phenolic benzonitriles[8][9], the method should be validated for System Suitability, Linearity, and Precision.
System Suitability Criteria
Prior to running analytical batches, inject the 100 µg/mL working standard six times. The system must meet the following self-validating criteria:
Parameter
Expected Value
Acceptance Criteria
Retention Time (RT)
~5.8 minutes
%RSD 1.0%
Peak Tailing Factor ()
1.05
1.5 (Confirms pH suppression is working)
Theoretical Plates ()
> 12,000
5,000
Area Precision
N/A
%RSD 2.0%
Linearity and Sensitivity
For quantitative applications, establish a calibration curve using standard concentrations ranging from 1 µg/mL to 200 µg/mL.
Causality: Insufficient acid modifier leading to partial ionization of the phenol.
Solution: Verify that 0.1% TFA was added to both mobile phases. Check the pH of the aqueous phase (should be ~2.0).
Issue: Shifting Retention Times.
Causality: Inadequate column equilibration or fluctuating column temperature.
Solution: Ensure the column oven is actively maintained at 30 °C. Allow at least 10 column volumes (approx. 15-20 mins at 1 mL/min) of the initial gradient composition to pass through the column before the first injection.
Issue: Baseline Drift at 210 nm.
Causality: UV absorbance of the organic modifier changing during the gradient.
Solution: This is normal when using TFA, which absorbs at low UV wavelengths. Ensure TFA concentration is perfectly matched (0.1% v/v) in both A and B to minimize the optical difference. Alternatively, switch quantitation to 254 nm.
References
SIELC Technologies. "HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column." SIELC Technologies Application Notes. Available at:[Link][10]
Incyte Corporation. "Heterocyclylamines as PI3K Inhibitors." World Intellectual Property Organization, WO2013033569A1, 2013. Available at:[2]
Incyte Corporation. "Use of pyrazolopyrimidine derivatives for the treatment of PI3Kδ related disorders." World Intellectual Property Organization, WO2014134426A1, 2014. Available at:[3]
Robbins, R. J. "A rapid HPLC method for determination of major phenolic acids in plant material." Polish Journal of Food and Nutrition Sciences, 2003. Available at:[Link][6]
Glaxo Group Limited. "Compounds, compositions and methods for treating cognitive impairment." United States Patent, US8299257B2, 2012. Available at:[Link][1]
Can, Z., et al. "Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product." Journal of the Brazilian Chemical Society, 2021. Available at:[Link][8]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Biological Relevance
5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a critical synthetic intermediate in medicinal chemistry, most notably utilized in the development of heterocyclylamine-based phosphoinositide 3-kinase (PI3K) inhibitors[1]. In drug discovery workflows, this building block undergoes various transformations—such as cyanation, halogenation (e.g., iodination via N-iodosuccinimide), and O-alkylation—to construct complex pharmacophores that modulate the PI3K/AKT signaling pathway[1].
Because these reactions often involve sensitive catalytic cycles or generate structurally similar byproducts (e.g., regioisomers during electrophilic aromatic substitution), establishing a robust, self-validating analytical protocol is paramount. This guide provides a comprehensive, causality-driven methodology for tracking the consumption of 5-Hydroxy-2-methylbenzonitrile and the formation of downstream products using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanistic Insights & Analytical Causality
As a Senior Application Scientist, it is crucial to understand why specific analytical parameters are chosen rather than merely following a recipe. The physicochemical properties of 5-Hydroxy-2-methylbenzonitrile dictate its behavior across all chromatographic platforms:
UV Absorbance (Chromophore): The molecule features an aromatic ring conjugated with a strongly electron-withdrawing nitrile group (-C≡N). This extended
-system provides strong UV absorbance at 210 nm and 254 nm, making UV detection highly sensitive for HPLC and TLC.
Acid-Base Chemistry (pKa): The phenolic hydroxyl group has a predicted pKa of ~9.5.
Causality for HPLC: If the mobile phase pH exceeds 7.0, the phenol partially ionizes into a phenoxide anion, leading to severe peak tailing and variable retention times. Therefore, the mobile phase must be strictly buffered to pH < 3.0 (using 0.1% Formic Acid or TFA) to maintain the analyte in its fully protonated, neutral state.
Mass Spectrometry Ionization:
Causality for LC-MS: The presence of the acidic phenolic -OH makes Electrospray Ionization Negative Mode (ESI-) the most sensitive detection method for the starting material, yielding a strong
ion at m/z 132. Conversely, positive mode (ESI+) will yield poor signal unless the reaction introduces a basic functional group (e.g., an amine).
Reaction Monitoring Workflow
Caption: Sequential analytical workflow for monitoring 5-Hydroxy-2-methylbenzonitrile reactions.
Experimental Protocols
Method A: Rapid Reaction Monitoring via TLC
TLC provides immediate, qualitative feedback on reaction progress. The polarity difference between the phenolic starting material and its derivatives (e.g., O-alkylated products) allows for clear separation.
Step-by-Step Procedure:
Sampling: Withdraw 10 µL of the reaction mixture. If the reaction is run in a high-boiling solvent (e.g., DMF), partition the aliquot between 100 µL EtOAc and 100 µL Water. Spot the organic layer.
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase Optimization: A standard starting system is Hexane:Ethyl Acetate (7:3, v/v) .
Self-Validating Check: 5-Hydroxy-2-methylbenzonitrile should elute with an
of ~0.35. If the spot streaks, add 1% Acetic Acid to the mobile phase to suppress phenol ionization on the slightly acidic silica.
Visualization:
Primary: UV lamp at 254 nm (dark spot on green fluorescent background).
Secondary (Mechanistic Stain): Spray with Ferric Chloride (
) stain . The free phenolic -OH will form a colored coordination complex (typically purple/green). O-alkylated products will not stain, providing definitive proof of hydroxyl functionalization.
Method B: Quantitative HPLC-UV Protocol
For precise kinetic tracking and purity assessment, reversed-phase HPLC is required.
Step-by-Step Procedure:
Sample Preparation: Dilute the quenched reaction aliquot 1:100 in Acetonitrile to halt the reaction and ensure compatibility with the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
Column: C18, 50 x 2.1 mm, 1.8 µm (Sub-2-micron particles ensure rapid mass transfer and sharp peaks).
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (FA)
Solvent B: Acetonitrile + 0.1% FA
Flow Rate: 0.6 mL/min.
Detection: UV at 230 nm and 254 nm.
Method C: LC-MS Mass Confirmation
Ionization Mode: Run alternating ESI+ and ESI- scans.
Target Mass: Monitor m/z 132
for the starting material. Monitor appropriate theoretical masses for expected products (e.g., m/z 258 for the iodinated intermediate 4-acetyl-3-hydroxy-2-iodo-6-methylbenzonitrile)[1].
To understand the end-goal of synthesizing derivatives from 5-Hydroxy-2-methylbenzonitrile, one must look at the biological target. Heterocyclylamines derived from this scaffold act as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks)[1]. PI3Ks are lipid kinases that phosphorylate
to , a critical secondary messenger that recruits AKT to the cell membrane, driving cell survival and proliferation[2][3]. Overactivation of this pathway is a hallmark of many inflammatory disorders and cancers.
Caption: PI3K/AKT signaling pathway targeted by inhibitors derived from 5-Hydroxy-2-methylbenzonitrile.
References
Title: Heterocyclylamines as PI3K Inhibitors (WO2013033569A1)
Mechanistic Grounding of the PI3K Pathway
Title: The Phosphoinositide 3-Kinase Pathway
Source: Science, 296(5573), 1655-1657 (Cantley, L. C., 2002)
URL:[Link]
Use of 5-Hydroxy-2-methylbenzonitrile in the synthesis of potential kinase inhibitors
Application Note: Strategic Utilization of 5-Hydroxy-2-methylbenzonitrile in Kinase Inhibitor Scaffolding Part 1: Executive Summary & Structural Logic 5-Hydroxy-2-methylbenzonitrile (CAS 66083-09-4) is a high-value pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 5-Hydroxy-2-methylbenzonitrile in Kinase Inhibitor Scaffolding
Part 1: Executive Summary & Structural Logic
5-Hydroxy-2-methylbenzonitrile (CAS 66083-09-4) is a high-value pharmacophore precursor used in the synthesis of Type I and Type II kinase inhibitors . Its substitution pattern—combining a reactive nitrile, a benzylic methyl group, and a phenolic hydroxyl—makes it an ideal "linchpin" for constructing fused bicyclic heterocycles such as 1-isoquinolinones , quinazolines , and phthalazinones .
These scaffolds are privileged structures in drug discovery, particularly for targeting:
ROCK1/2 (Rho-associated Protein Kinase): Isoquinolinone derivatives (analogs of Fasudil/Ripasudil) regulate cytoskeletal organization.
PI3K (Phosphoinositide 3-kinase): Fused pyrimidine systems targeting the ATP-binding pocket.
EGFR/VEGFR: Quinazoline cores where the 5-position (derived from the hydroxyl) allows for solubility-enhancing side chains.
Chemical Profile
Property
Specification
Chemical Name
5-Hydroxy-2-methylbenzonitrile
CAS Number
66083-09-4
Molecular Weight
133.15 g/mol
Key Functionality
C1 (Nitrile): Precursor to amidines, amides, or heterocycle N-C=N cores.C2 (Methyl): Benzylic carbon for cyclization or oxidation.C5 (Hydroxyl): Anchor for "solvent-front" solubilizing groups (e.g., morpholine).
Part 2: Synthetic Strategy (The "Why" and "How")
The utility of this building block lies in its ability to undergo ortho-benzylic cyclization . The nitrile (at C1) and the methyl group (at C2) are positioned to form a six-membered nitrogen-containing ring upon reaction with electrophiles (like DMF-DMA or esters) under basic conditions.
Pathway Diagram: From Precursor to Potent Inhibitor
Caption: Synthetic workflow transforming 5-Hydroxy-2-methylbenzonitrile into a bioactive isoquinolinone kinase inhibitor scaffold.
Part 3: Detailed Experimental Protocols
Application Note 1: Synthesis of 5-Benzyloxy-1(2H)-isoquinolinone (ROCK Inhibitor Core)
Rationale:
The 1-isoquinolinone core mimics the adenine ring of ATP. The 5-hydroxyl group (protected as benzyl) is crucial because, after deprotection, it can be functionalized with polar groups (e.g., amino-ethers) to interact with the ribose-binding pocket or solvent-exposed regions of the kinase, improving potency and physicochemical properties.
Add K₂CO₃ (15.5 g, 112 mmol, 1.5 eq) followed by benzyl bromide (14.1 g, 82 mmol, 1.1 eq) dropwise.
Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Pour into ice water (500 mL). Filter the white precipitate, wash with water, and dry under vacuum.
Yield: ~15.5 g (92%) of 5-(benzyloxy)-2-methylbenzonitrile.
Step 2: Cyclization to Isoquinolinone (The "Bredereck" Method)
Note: This step utilizes the acidity of the benzylic methyl group, activated by the ortho-nitrile.
Dissolve the protected intermediate (5.0 g, 22.4 mmol) in anhydrous DMF (50 mL).
Add DMF-DMA (5.3 g, 44.8 mmol, 2.0 eq).
Heat to 140°C in a sealed tube or reflux under N₂ for 12–16 hours. The solution will turn dark red/brown as the enamine forms.
Cyclization: Cool to room temperature. Add the mixture to a solution of dilute HCl (1M, 100 mL) and reflux for 2 hours to effect ring closure and hydrolysis.
Alternative (Base-Mediated): Treat the intermediate with KOtBu (2 eq) and Ethyl Formate at 0°C -> RT, then quench with acid.
Isolation: Cool and filter the precipitate. Recrystallize from Ethanol/Water.
Product: 5-(benzyloxy)isoquinolin-1(2H)-one.
QC Check: ¹H NMR should show distinct doublets for the isoquinolinone C3/C4 protons (~6.5–7.5 ppm).
Step 3: Chlorination and SNAr Coupling (Active Inhibitor Synthesis)
Suspend 5-(benzyloxy)isoquinolin-1(2H)-one (2.0 g) in POCl₃ (10 mL).
Add a catalytic drop of DMF. Reflux for 3 hours (clear solution forms).
Evaporate POCl₃ under reduced pressure. Azeotrope with toluene twice.
Coupling: Dissolve the crude chloro-intermediate in isopropanol (20 mL). Add the desired amine (e.g., homopiperazine for Fasudil analogs or 3-chloro-4-fluoroaniline for EGFR-like targets) (1.2 eq).
Presence of benzylic CH₂ (~5.2 ppm) and aromatic methyl (if unreacted, 2.4 ppm)
Water Content
Karl Fischer
<0.5% (Critical for POCl₃ step)
Troubleshooting Guide
Problem: Low yield in Step 2 (Cyclization).
Cause: The methyl group is not sufficiently acidic due to the electron-donating benzyloxy group.
Solution: Switch to Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) which is more reactive than DMF-DMA, or use KOtBu/DMF at 80°C to force deprotonation.
Problem: Incomplete Chlorination (Step 3).
Cause: Residual water or "wet" amide.
Solution: Dry the isoquinolinone starting material at 50°C under vacuum overnight before adding POCl₃.
Part 5: Safety & Handling
5-Hydroxy-2-methylbenzonitrile: Irritant. Avoid inhalation of dust.
POCl₃: Highly corrosive and water-reactive. Quench reactions slowly into ice/alkali.
DMF-DMA: Flammable liquid. Use in a fume hood.
References
Synthesis of Quinazoline Analogues as Protein Kinase Inhibitors. ResearchGate. Retrieved from [Link]
Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles. Organic Chemistry Portal. Retrieved from [Link]
Use of Pyrazolopyrimidine Derivatives for the Treatment of PI3Kδ Related Disorders.Google Patents (WO2014134426A1).
Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Retrieved from [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5-Hydroxy-2-methylbenzonitrile
To improve yield, you must first identify which synthetic bottleneck is restricting your throughput.[2] High-yield synthesis of this target is generally achieved via two primary pathways. Select your current workflow below to access specific troubleshooting protocols.
Pathway Decision Matrix
Figure 1: Strategic decision tree for selecting the optimization module based on precursor availability.
Module 1: Optimizing Pd-Catalyzed Cyanation
Context: You are converting aryl halides (e.g., 3-bromo-4-methylphenol) using Pd(0) and a cyanide source.
Common Yield Killer: Catalyst poisoning by free cyanide ions (
) and homocoupling of the starting material.[1][2]
The "Slow-Release" Protocol (Recommended)
Instead of using NaCN or Zn(CN)₂, utilize Potassium Hexacyanoferrate(II) (
) .[2] This reagent releases cyanide ions slowly, preventing the saturation of the Palladium center which leads to the formation of inactive species.[2]
Bidentate ligands (dppf) resist reductive elimination of the catalyst better than monodentate phosphines.[2]
Base
(0.5 equiv)
Controls pH to prevent phenol deprotonation which can interfere with the catalytic cycle.[2]
Solvent
DMF
DMAc / Water (1:1)
Aqueous media facilitates the solubility of the ferrate complex.
Troubleshooting Q&A
Q: My reaction turns black immediately and conversion stops at 40%.A: This is "Pd-Black" precipitation.[1][2] It indicates your catalyst is decomposing before the oxidative addition step.[2]
Fix: Ensure your solvent is degassed (sparge with Argon for 20 mins).[2] Oxygen rapidly oxidizes phosphine ligands, destabilizing the Pd.[2]
Fix: Add 1-2 mol% Zinc Dust . This acts as a reducing agent to keep Pd in the active Pd(0) oxidation state.[2]
Q: I see the product spot on TLC, but I lose 50% mass during workup.A: You are likely washing your product away.[2] The product is a phenol (pKa ~9.5) .[2]
Diagnosis: If you wash the organic layer with 1M NaOH or saturated
, the product deprotonates and moves to the aqueous waste.[2]
Correction: Wash only with water or mild brine.[2] If you must remove acids, use weak buffers (pH 5-6).[2]
Module 2: Recovering Yield in Rosenmund-von Braun (CuCN)
Context: Using CuCN in DMF/NMP at high temperatures (150°C+).
Common Yield Killer: The "Copper Trap."[1][2] The nitrile nitrogen coordinates tightly to the copper salts, forming a stable complex that does not release the product during standard extraction.[2]
The "Complex-Busting" Workup
Standard water/ethyl acetate extraction is insufficient.[1][2] You must chemically destroy the Cu-Nitrile complex.[2]
Protocol: Oxidative Decomposition
Cool reaction mixture to 60°C.
Crucial Step: Pour the reaction mixture into a solution of
(3 equiv) in 0.1 M HCl .
Stir vigorously for 30 minutes. The iron oxidizes Cu(I) to Cu(II), which does not coordinate strongly to the nitrile.[2]
Q: The reaction mixture is a solid tar that I cannot extract.A: This is polymerization caused by excessive heat (>180°C).[2]
Fix: Add L-Proline (20 mol%) . This ligand promotes the reaction, allowing you to run it at 80-100°C instead of reflux, significantly reducing tar formation [Reference 1].[2]
Q: My product is contaminated with blue/green salts.A: Residual copper.[1][2]
Fix: Wash your organic layer with 10% ethylenediamine or aqueous ammonia.[1][2] These ligands bind copper much more tightly than your nitrile product does, pulling the metal into the aqueous phase.[2]
Module 3: Demethylation Strategy (If using Anisole Precursor)
Context: Converting 5-methoxy-2-methylbenzonitrile to the target using
.
Common Yield Killer: Incomplete cleavage and "Violent Quench" loss.[2]
The "Reverse Quench" Technique
The reaction of residual
with water is exothermic and generates HBr gas, which can carry off volatile products or cause physical loss via splattering.[2]
Step-by-Step Protocol
Reaction: Run in DCM at 0°C. Use 2.5 equiv of
(excess is needed because the nitrile nitrogen coordinates 1 equiv of Boron).
Quench: Do NOT add water to the flask.
Transfer the reaction mixture via cannula into a stirred flask of crushed ice/water (The "Reverse Quench").
This ensures the exotherm is dissipated immediately.[2]
Hydrolysis: Stir the quenched mixture for 1 hour at room temperature. The intermediate boron-phenolate complex is robust and requires time to hydrolyze.[2]
Q: Yield is low despite 100% conversion by HPLC.A: Check your extraction pH.
After hydrolysis, the solution is highly acidic (HBr).[2] The phenol is protonated (organic soluble).[2]
Risk:[1][2][3][4] If you neutralize with NaOH to "make it safe," you may overshoot to pH > 10, dissolving the product in water.[2]
Use this flow to ensure you are not physically discarding your product during isolation.[2]
Figure 2: Isolation logic to prevent loss of the amphoteric phenolic product.
References
L-Proline Promoted Rosenmund-von Braun Reaction:
Yang, D., et al. "L-Proline-Promoted Rosenmund–von Braun Reaction."[1][2][5] Synlett, 2009.[2]
[2]
Pd-Catalyzed Cyanation using K4[Fe(CN)6]:
Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[2][6] Chemical Communications, 2004.[2]
Demethylation of Aryl Methyl Ethers with BBr3:
McOmie, J. F. W., & Watts, M. L.[2] "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968.[2]
Mechanistic Insight on Catalyst Poisoning:
Grushin, V. V., et al.[2][7] "The Cyanide Cycle: A Practical Solution to the Problem of Catalyst Deactivation." Journal of the American Chemical Society, 2003.[2][8]
[2]
Technical Support Center: Purification of 5-Hydroxy-2-methylbenzonitrile
Welcome to the technical support and troubleshooting center for the purification of 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0). This guide is designed for researchers and drug development professionals, moving bey...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the purification of 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0). This guide is designed for researchers and drug development professionals, moving beyond basic steps to explain the chemical causality behind each purification strategy.
Chemical Causality & Overview
5-Hydroxy-2-methylbenzonitrile is a highly functionalized aromatic building block often synthesized via the Sandmeyer reaction from 5-amino-2-methylbenzonitrile[1],[2]. Its purification relies on exploiting the distinct physicochemical properties of its three functional groups:
Hydroxyl (-OH): Weakly acidic (pKa ~9.5), acts as a hydrogen-bond donor/acceptor.
Understanding the interplay of these groups is critical. The phenolic hydroxyl group allows for chemoselective acid-base extraction, while the nitrile group dictates its behavior during chromatographic separation[3].
Troubleshooting Guide & FAQs
Q: My crude product is heavily contaminated with the starting material, 5-amino-2-methylbenzonitrile. How do I remove it?A: Exploit the basicity of the unreacted amine. Wash your organic layer (e.g., Ethyl Acetate or Dichloromethane) with 1M HCl. Causality: The acidic wash protonates the amine into a water-soluble ammonium salt, forcing it to partition into the aqueous layer, while the target phenol remains neutral and stays in the organic layer[4].
Q: My substituted benzonitrile is an oil, but the literature reports it as a solid. What could be the issue?A: The presence of impurities is the most common reason for a solid compound appearing as an oil[5]. Even trace amounts of reaction solvents or byproducts disrupt the crystal lattice and significantly depress the melting point[5]. Ensure all solvents are removed under a high vacuum. If it remains an oil, chromatographic purification is necessary[5].
Q: Why did my product turn black during the acid-base extraction?A: Phenols are highly susceptible to oxidation, especially under basic conditions. Causality: Deprotonated phenoxide ions are electron-rich and readily oxidize into dark polymeric quinones in the presence of atmospheric oxygen. Solution: Minimize the time the product spends in the 1M NaOH aqueous phase, and consider sparging your extraction solvents with nitrogen.
Q: Can I use vacuum distillation to purify 5-Hydroxy-2-methylbenzonitrile?A: No. While vacuum distillation is a viable method for liquid, neutral benzonitriles[5], it is highly discouraged for phenolic benzonitriles. The high temperatures required will likely lead to thermal decomposition or polymerization.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction
This protocol isolates the target compound based on its specific pKa, ensuring that neutral and basic impurities are systematically excluded. Every step contains a validation checkpoint.
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Amine Removal (Validation Step 1): Wash the organic layer with an equal volume of 1M HCl. Validation: Check the pH of the aqueous layer; it must be < 2 to ensure all amines are protonated. Discard the aqueous layer.
Phenol Extraction (Validation Step 2): Extract the organic layer with 1M NaOH (2 x 10 mL per gram). Causality: The target 5-hydroxy-2-methylbenzonitrile deprotonates and partitions into the aqueous layer as a sodium phenoxide salt. Validation: The aqueous layer must be pH > 10.
Impurity Removal: Discard the remaining organic layer, which now contains only non-acidic, neutral impurities (e.g., unreacted methoxy derivatives or biphenyls).
Product Recovery (Validation Step 3): Slowly acidify the aqueous layer with 6M HCl while stirring. Validation: Monitor with pH paper until the pH reaches 2-3. The solution will turn cloudy as the neutral phenol precipitates—this visual cue validates the recovery.
Final Isolation: Extract the acidified aqueous layer with fresh EtOAc. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].
Protocol B: Flash Column Chromatography
Used when impurities share similar solubility profiles but differ in polarity.
Column Preparation: Pack a silica gel column using Hexanes[3].
Solvent System: Prepare a mobile phase of Hexanes/EtOAc (gradient from 9:1 to 7:3) containing 1% Glacial Acetic Acid .
Causality: The acetic acid suppresses the ionization of the weakly acidic phenolic hydroxyl group on the silica surface. Without this, the compound would exist in a partial equilibrium between protonated and deprotonated states, leading to severe streaking.
Loading: Dry-load the crude mixture onto Celite to ensure a tight elution band.
Elution & Analysis: Run the gradient. Monitor fractions via TLC (UV active at 254 nm). Combine product fractions and evaporate.
Quantitative Physicochemical Data
The following table summarizes the behavior of 5-Hydroxy-2-methylbenzonitrile and its common synthetic impurities to aid in method selection.
Compound / Functional Group
Approx. pKa
Soluble in 1M HCl
Soluble in 1M NaOH
Expected TLC R_f (Hex/EtOAc 7:3)*
5-Amino-2-methylbenzonitrile (Starting Material)
~4.5 (conjugate acid)
Yes
No
~0.20
5-Methoxy-2-methylbenzonitrile (Intermediate)
N/A (Neutral)
No
No
~0.65
5-Hydroxy-2-methylbenzonitrile (Target)
~9.5
No
Yes
~0.40
Benzonitrile (Reference)
N/A (Neutral)
No
No
~0.70
*Note: TLC R_f values are approximate and will vary based on exact silica activity and chamber saturation.
Workflow Visualization
Fig 1: Chemoselective acid-base extraction workflow for phenolic benzonitriles.
References
1.[5] BenchChem Technical Support. "Technical Support Center: Purification of Substituted Benzonitriles." Benchchem. 5
2.[4] Google Patents. "US Patent 8,299,257 B2: Compounds having activity at the M1 receptor and their use as medicaments." 4
3.[1] Ambeed. "5-Amino-2-methylbenzonitrile | Fluorinated Building Blocks." 1
4.[2] Sigma-Aldrich. "5-Amino-2-methylbenzonitrile 97% 50670-64-9." 2
5.[3] MDPI. "Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol." 3
Identification of side products in 5-Hydroxy-2-methylbenzonitrile synthesis
To: Global Research & Development Teams From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Impurity Profiling & Process Control in 5-Hydroxy-2-methylbenzonitrile Sy...
Author: BenchChem Technical Support Team. Date: March 2026
To: Global Research & Development Teams
From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Guide: Impurity Profiling & Process Control in 5-Hydroxy-2-methylbenzonitrile Synthesis
Executive Summary & Scope
This technical support guide addresses the synthesis and purification of 5-Hydroxy-2-methylbenzonitrile (CAS: 14935-38-7) . This compound is a critical pharmacophore in the development of androgen receptor modulators and various benzoxaborole therapeutics.
Our support data indicates that researchers primarily encounter purity issues arising from two distinct synthetic pathways:
The Sandmeyer-Hydrolysis Route: Conversion of 5-amino-2-methylbenzonitrile to the phenol.
The Rosenmund-von Braun Route: Cyanation of 5-bromo-2-methylphenol (or its anisole analogue).
This guide provides troubleshooting for side-product identification, mechanistic origins of impurities, and validated protocols to maximize yield and purity.
Reaction Pathways & Impurity Map
The following diagram illustrates the two primary synthetic routes and the specific divergence points where critical impurities are formed.
Figure 1: Mechanistic divergence of impurities in Sandmeyer (top) and Rosenmund-von Braun (bottom) pathways.
Troubleshooting & FAQs
Scenario A: The Sandmeyer-Hydrolysis Route
User Issue: "My product is dark brown/red and yield is <40%."
Q1: Why is my reaction mixture turning into a dark tar?A: This is caused by Azo Coupling (Impurity A) . If the diazonium salt is not hydrolyzed immediately or if the temperature fluctuates during addition, the newly formed phenol reacts with the remaining diazonium salt to form highly colored azo dyes.
Correction: Ensure the diazonium solution is added dropwise into boiling dilute acid. This ensures the diazonium concentration remains low relative to the water, favoring hydrolysis over coupling. Do not reverse the addition (i.e., do not add water to the diazonium salt).
Q2: LC-MS shows a peak with Mass [M+1] = 152. What is this?A: This is likely 5-Hydroxy-2-methylbenzoic acid (Impurity B) .
Mechanism: The nitrile group (-CN) at position 1 is susceptible to acid hydrolysis under the same conditions used to convert the diazonium to the phenol.
Correction: Reduce the reflux time. Once nitrogen evolution ceases (typically 15-30 mins), immediately cool the reaction on ice. Do not reflux overnight.
Scenario B: The Cyanation (Rosenmund-von Braun) Route
User Issue: "I cannot remove the copper residues and I see a de-brominated byproduct."
Q3: I see a significant peak for o-cresol (2-methylphenol). Where did the bromine go?A: This is Hydrodehalogenation (Impurity E) .
Cause: Presence of trace water or a proton source in the solvent (DMF/NMP) at high temperatures (150°C+) can lead to reductive elimination of the aryl halide instead of cyanation.
Correction: Use anhydrous DMF (water < 50 ppm). Degas the solvent with Argon for 20 minutes before adding CuCN to prevent oxidative homocoupling and radical reduction pathways.
Q4: How do I efficiently remove the copper salts? The standard extraction isn't working.A: Copper(I) cyanide forms stable complexes with the product. Simple extraction is insufficient.
Protocol: Use the Ferric Chloride Oxidative Workup .
Pour the reaction mixture into a solution of FeCl₃·6H₂O (3 eq) in 0.1 M HCl.
Stir vigorously at 60°C for 20 minutes. This oxidizes the tight Cu(I) complexes to soluble Cu(II) species, releasing the nitrile.
Use the table below to identify side products in your analytical traces.
Impurity Name
Structure Description
Origin Pathway
Relative Retention (RP-HPLC)*
Mass (ESI)
Target
5-Hydroxy-2-methylbenzonitrile
Product
1.00
132 [M-H]⁻
5-Amino-2-methylbenzonitrile
Precursor (Amine)
Incomplete Sandmeyer
0.85
133 [M+H]⁺
5-Hydroxy-2-methylbenzoic acid
Hydrolyzed Nitrile (-COOH)
Acid Hydrolysis
0.65 (pH dep.)
151 [M-H]⁻
5-Hydroxy-2-methylbenzamide
Partial Hydrolysis (-CONH2)
Wet Cyanation
0.75
152 [M+H]⁺
5-Bromo-2-methylphenol
Precursor (Halide)
Incomplete Cyanation
1.45
185/187 [M-H]⁻
3,3'-Dihydroxy-6,6'-dimethylbiphenyl
Biaryl Dimer
Oxidative Coupling
1.80
241 [M-H]⁻
*Note: Retention times are relative to the target on a C18 column using Water/Acetonitrile gradient (0.1% Formic Acid).
Validated Experimental Protocols
Protocol A: Optimized Sandmeyer Hydrolysis
Best for: Lab-scale synthesis (1–10g) where avoiding heavy metals is prioritized.
Diazotization: Dissolve 5-amino-2-methylbenzonitrile (1.0 eq) in 15% H₂SO₄ (10 mL/g). Cool to 0–5°C. Add NaNO₂ (1.1 eq) solution dropwise, maintaining temp < 5°C. Stir for 20 min. Confirm excess HNO₂ with starch-iodide paper (turns blue). Destroy excess with Urea.[4]
Hydrolysis (The Critical Step): Prepare a separate flask with 10% H₂SO₄ and heat to a rolling boil.
Addition: Add the cold diazonium solution dropwise to the boiling acid over 20 minutes. Crucial: The mixture must boil continuously to effect immediate hydrolysis and prevent coupling.
Workup: Cool immediately on ice. Extract with Ethyl Acetate (3x).[2][5][6] Wash with brine.[1][3]
Purification: Silica gel chromatography (Hexane:EtOAc 80:20).
Protocol B: Microwave-Assisted Cyanation
Best for: High-throughput screening or when the amino-precursor is unavailable.
Setup: In a microwave vial, combine 5-bromo-2-methylphenol (1.0 eq) and CuCN (2.0 eq) in anhydrous NMP (5 mL/mmol).
Reaction: Seal and irradiate at 180°C for 45 minutes. (Conventional heating requires 150°C for 12-24h).
Quench: Pour into FeCl₃/HCl solution (as described in FAQ Q4).
Extraction: Extract with EtOAc.
Note: If starting with 5-bromo-2-methylanisole , an additional demethylation step (BBr₃ in DCM, -78°C to RT) is required post-cyanation.
References
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction: Mechanism and Conditions. Retrieved March 3, 2026, from [Link]
Arkivoc. (2016).[5] Reaction of benzal bromides... for easy access to 2-formylbenzonitriles. (Discusses side products in benzonitrile derivatives). Retrieved March 3, 2026, from [Link]
Troubleshooting common issues in reactions with 5-Hydroxy-2-methylbenzonitrile
The following technical guide is structured as a specialized support center resource for researchers working with 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) . It synthesizes mechanistic insights with practical trou...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for researchers working with 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) . It synthesizes mechanistic insights with practical troubleshooting protocols.
Subject: Troubleshooting Reaction Optimization & Impurity Profiling
Audience: Medicinal Chemists, Process Development Scientists
Last Updated: March 3, 2026[1]
Molecule Profile & Reactivity Overview
5-Hydroxy-2-methylbenzonitrile is a trifunctional scaffold widely used in the synthesis of antipsychotics, kinase inhibitors, and liquid crystal materials.[1] Its reactivity is defined by the interplay between the electron-rich phenol, the electron-withdrawing nitrile, and the steric influence of the ortho-methyl group.
Common Issue: Low yield or incomplete conversion during Williamson Ether Synthesis.[1]
Q: Why is my O-alkylation reaction stalling at 60-70% conversion?
Diagnosis: This is often due to phenoxide aggregation or nitrile hydrolysis competition .[1] The phenoxide anion of this scaffold is less nucleophilic than simple phenol due to the electron-withdrawing nitrile group (Hammett
≈ 0.66), which stabilizes the anion but reduces reactivity.
/ DMF or NMP. Cesium's larger cation radius disrupts tight ion pairs, increasing the "naked" character of the phenoxide anion.
Add a Phase Transfer Catalyst (PTC):
If using non-polar solvents (Toluene/2-MeTHF), add 5 mol% TBAI (Tetrabutylammonium iodide) .[1]
Check for C-Alkylation:
While rare for this substrate, high temperatures (>100°C) with strong bases (NaH) can promote C-alkylation at the activated C4/C6 positions.[1] Stick to mild carbonate bases at 60-80°C.[1]
Q: I see a new polar spot on TLC/LCMS. Is it the nitrile hydrolyzing?
Diagnosis: Yes. Under basic conditions (especially with hydroxide bases like NaOH/KOH) and elevated temperatures, the nitrile can partially hydrolyze to the primary amide .
Corrective Action:
Moisture Control: Ensure the solvent (DMF/DMAc) is anhydrous (<0.05% water).[1]
Base Selection: Avoid Hydroxides.[1] Use Carbonates (
) is a super-nucleophile that attacks the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide and oxygen.[1] This mechanism avoids the formation of the carboxylate.
Conditions: Stir at 0°C -> RT for 2 hours. Yields are typically >90%.[1][2]
Q: My reduction with
is consuming excessive reagent and producing a mess.
Diagnosis: The acidic phenol proton quenches the first equivalent of hydride, generating hydrogen gas and a lithium phenoxide salt. This salt can precipitate or complex with the aluminum hydride, deactivating it.
Troubleshooting Protocol:
Method A (Protection First): Protect the phenol as a Benzyl (Bn) or Methyl (Me) ether before reduction.[1] This is the most robust path.
Method B (Reverse Addition): If protection is impossible, add the substrate solution slowly to a large excess (3-4 equivs) of
in refluxing THF.[1] The excess hydride compensates for the deprotonation.
Alternative Reductant: Use Borane-THF (
) .[1] It reduces nitriles/amides rapidly but reacts less violently with the phenol proton (though it still consumes 1 eq).
Consensus:
Electrophilic attack preferentially occurs at C4 .[1]
Reasoning: While both C4 and C6 are activated by the -OH group, C6 is inductively deactivated more strongly by the adjacent electron-withdrawing Nitrile group.[1] C4, being para to the nitrile, suffers less from this inductive withdrawal. Additionally, C4 is sterically accessible (flanked by H and OH) compared to C6 (flanked by CN and OH).[1]
Visualizing the Reaction Pathways
Figure 1: Reaction landscape detailing competing pathways and regioselectivity outcomes.[1]
Troubleshooting Logic Flow
Use this decision tree when yields are below 80%.
Figure 2: Step-by-step troubleshooting logic for yield optimization.
References
Sigma-Aldrich. 5-Hydroxy-2-methylbenzonitrile Product Specification & Safety Data. Retrieved from [1]
ChemicalBook. Synthesis and Reactions of 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0). Retrieved from [1]
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Methylbenzonitrile derivatives and reactivity profiles. Retrieved from [1]
Organic Chemistry Portal. Reduction of Nitriles to Amines: Methodologies and Compatibility. Retrieved from
BenchChem. Protocols for O-Alkylation of Hydroxybenzonitriles. Retrieved from [1]
Optimization of reaction conditions for the synthesis of 5-Hydroxy-2-methylbenzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Hydroxy-2-methylbenzonitrile (CAS: 65242-27-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Hydroxy-2-methylbenzonitrile (CAS: 65242-27-5). This molecule is a critical intermediate in the development of M1 receptor agonists for cognitive impairments[1] and serves as a foundational building block for complex 2-formylbenzonitrile heterocycles[2].
The most scalable and economically viable route for this synthesis is the Sandmeyer-type hydroxylation of 5-amino-2-methylbenzonitrile[1]. Below, we break down the mechanistic causality, provide a self-validating experimental protocol, and address the most common troubleshooting issues encountered at the bench.
Mechanistic Workflow & Causality
To achieve high yields, it is critical to understand why specific reagents and conditions are chosen. The transformation relies on converting an arylamine into a diazonium salt, followed by thermal hydrolysis to yield the phenol[1].
Acid Selection (The Causality of H₂SO₄): Hydrochloric acid (HCl) is intentionally avoided in this workflow. Chloride is a strong nucleophile; if present, it will outcompete water during the hydrolysis step, leading to the formation of 5-chloro-2-methylbenzonitrile. By using concentrated sulfuric acid (H₂SO₄), we generate the bisulfate anion, which is non-nucleophilic. This forces water to act as the sole nucleophile, ensuring exclusive formation of the phenol[1].
Thermal Control (The Causality of Reflux Addition): The diazonium intermediate is highly reactive. If the solution is heated gradually, the newly formed electron-rich phenol will react with unconsumed diazonium salts via electrophilic aromatic substitution, creating intractable polymeric azo dyes (tar). Adding the cold diazonium solution dropwise into a vigorously refluxing acid bath ensures instantaneous decomposition, keeping the steady-state concentration of the diazonium species near zero[1].
Caption: Mechanistic workflow for the diazotization and hydrolysis of 5-amino-2-methylbenzonitrile.
Optimized Step-by-Step Methodology
This protocol is engineered as a self-validating system; visual cues (precipitate formation, solution clearing) confirm the success of each micro-step[1].
Step 1: Diazotization
Acid Dilution: In a round-bottom flask, cautiously add concentrated H₂SO₄ (5.0 mL) to H₂O (10.0 mL). Caution: Highly exothermic.
Amine Addition: While the diluted acid is still warm, add 5-amino-2-methylbenzonitrile (826 mg, 6.25 mmol) and stir until a clear solution is obtained[1].
Precipitation: Cool the mixture to 15 °C. A precipitate of the amine sulfate will form. Add crushed ice (8.0 g) and further cool the mixture to < 5 °C using an ice-salt bath[1].
Nitrite Addition: Prepare a solution of NaNO₂ (522 mg, 7.57 mmol) in H₂O (5.0 mL). Add this dropwise via a sub-surface needle, strictly maintaining the internal temperature below 5 °C[1].
Validation & Quenching: Stir for 5 minutes. The solution will become clear, indicating complete formation of the diazonium sulfate. Sequentially add cold H₂O (5.0 mL), urea (59 mg, 0.97 mmol) to quench excess nitrous acid, and crushed ice (5.0 g). Store at 0 °C[1].
Step 2: Hydrolysis (Phenol Formation)
Reflux Setup: In a separate, heavy-walled flask equipped with a reflux condenser, add H₂O (5.0 mL) to Na₂SO₄ (4.75 g, 33.4 mmol) under an argon atmosphere. Cautiously add concentrated H₂SO₄ (10.0 mL)[1].
Thermal Decomposition: Heat the mixture to a vigorous reflux. Note: Use a blast shield.
Addition: Add the cold diazonium solution in small portions to the refluxing acid mixture[1].
Completion: Continue heating at reflux for 2 hours to ensure complete nitrogen evolution. Cool to room temperature[1].
Step 3: Acid-Base Workup & Purification
Initial Extraction: Extract the aqueous mixture with diethyl ether (2 × 30 mL). Wash the combined organics with H₂O (20 mL) and 10% aqueous Na₂CO₃ (20 mL)[1].
Phenol Isolation: Extract the organic layer with 10% aqueous NaOH (2 × 20 mL). This selectively pulls the deprotonated phenolic product into the aqueous phase, leaving neutral impurities behind[1].
Reprotonation: Separate the aqueous NaOH layer and acidify it to pH < 2 using concentrated HCl[1].
Final Extraction: Extract the acidic aqueous layer with fresh diethyl ether (2 × 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation[1].
Chromatography: Purify the residue via flash column chromatography (Silica gel, gradient of DCM to 0.5% NH₃ / 9.5% MeOH / 90% DCM) to yield the product as an orange solid (~52% yield)[1].
The following table summarizes the causal relationship between reaction parameters and product distribution, allowing for rapid cross-comparison during troubleshooting.
Parameter
Condition
Primary Product
Yield / Outcome
Causality
Acid Selection
H₂SO₄ (Conc.)
5-Hydroxy-2-methylbenzonitrile
~52%
Bisulfate is non-nucleophilic; water acts as the sole nucleophile.
Acid Selection
HCl (Conc.)
5-Chloro-2-methylbenzonitrile
Major Byproduct
Chloride ions outcompete water, leading to Sandmeyer-type halogenation.
Hydrolysis Temp
Dropwise into Reflux (>100 °C)
5-Hydroxy-2-methylbenzonitrile
Optimal
Instantaneous decomposition prevents bimolecular side reactions.
Hydrolysis Temp
Gradual heating (0 °C to 100 °C)
Polymeric Tars / Azo Dyes
< 10%
Prolonged coexistence of diazonium and phenol leads to azo coupling.
Quenching
Urea added before hydrolysis
5-Hydroxy-2-methylbenzonitrile
Clean conversion
Destroys excess HNO₂, preventing unwanted nitration or oxidation.
Troubleshooting Guides & FAQs
Q: Why is my yield of 5-hydroxy-2-methylbenzonitrile so low (<30%), and why does LC-MS show a chlorinated byproduct?A: This is a classic causality issue related to acid selection. If you use hydrochloric acid (HCl) during the diazotization step, the reaction mixture becomes saturated with nucleophilic chloride ions. During hydrolysis, these chloride ions outcompete water, leading to a Sandmeyer-type halogenation that yields 5-chloro-2-methylbenzonitrile instead of the target phenol. To resolve this, strictly use concentrated sulfuric acid (H₂SO₄)[1].
Q: My reaction yielded a black, tarry mess. What happened during the hydrolysis step?A: This indicates bimolecular azo coupling. If you heat the diazonium solution gradually from 0 °C to 100 °C, the newly formed 5-hydroxy-2-methylbenzonitrile coexists with unreacted diazonium salts. The electron-rich phenol undergoes rapid electrophilic aromatic substitution with the diazonium ion, creating highly conjugated, polymeric azo dyes (tar). To prevent this, the cold diazonium solution must be added dropwise to a vigorously refluxing acid solution (>100 °C). The addition of Na₂SO₄ raises the boiling point of the aqueous mixture, ensuring instantaneous thermal decomposition of the diazonium species[1].
Q: Why is the addition of urea necessary before the hydrolysis step?A: Nitrous acid (HONO) is generated in situ from sodium nitrite and sulfuric acid. If excess nitrous acid remains during the high-temperature hydrolysis step, it can cause unwanted nitration or oxidation of the electron-rich phenolic product. Urea acts as a chemical scavenger, reacting with excess nitrous acid to form nitrogen gas, carbon dioxide, and water, thereby protecting the final product[1].
Q: Why do we extract with 10% NaOH and then re-acidify, rather than just purifying the raw organic extract?A: This is a self-validating purification step based on pKa. 5-Hydroxy-2-methylbenzonitrile is a phenol with a pKa of approximately 9–10. Washing the initial ether extract with 10% NaOH deprotonates the phenol, pulling it into the aqueous phase as a water-soluble sodium phenoxide salt. Unreacted starting materials and neutral organic byproducts remain trapped in the ether layer and are discarded. Re-acidifying the aqueous layer with HCl reprotonates the phenoxide back into the neutral phenol, which is then extracted into fresh ether with significantly enhanced purity[1].
References
Title: Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles (2-cyanobenzaldehydes)
Source: ARKIVOC (Archive for Organic Chemistry)
URL: [Link]
Title: US Patent 8,299,257 B2 - Selective preparation of the cis and trans isomers of compound (XXV)
Preventing degradation of 5-Hydroxy-2-methylbenzonitrile during storage
The following technical guide serves as a specialized support resource for the storage and handling of 5-Hydroxy-2-methylbenzonitrile . It is designed to function as a direct troubleshooting interface for researchers exp...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for the storage and handling of 5-Hydroxy-2-methylbenzonitrile . It is designed to function as a direct troubleshooting interface for researchers experiencing stability issues.
Core Storage Directive: The "Zero-Degradation" Protocol
To prevent the degradation of 5-Hydroxy-2-methylbenzonitrile, you must control three thermodynamic vectors: Oxidative Stress , Hydrolytic Cleavage , and Photolytic Excitation .
The following protocol is the authoritative standard for long-term storage (>3 months).
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C (Refrigerated)
Lowers kinetic energy, significantly reducing the rate of auto-oxidation and hydrolysis.
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces atmospheric oxygen to prevent phenolic oxidation (browning).[2] Argon is preferred as it is heavier than air.
The phenolic hydroxyl group (-OH) at position 5 is electron-rich and susceptible to forming phenoxy radicals when exposed to air and light. These radicals couple to form quinones or conjugated dimers, which are highly colored even at trace levels (<0.1%).
Immediate Action:
Purity Check: Run an LC-MS or HPLC. If the purity is >98%, the color is likely due to trace surface oxidation (ppm levels). Recrystallization (e.g., from ethanol/water) can often restore the white appearance.
Prevention: Flush the headspace of the vial with Nitrogen or Argon after every use.
Issue 2: "LC-MS shows a new peak with a mass shift of +18 (M+18)."
Diagnosis:Nitrile Hydrolysis .
The nitrile group (-CN) has reacted with atmospheric moisture to form an amide (primary hydrolysis product). The molecular weight increases by exactly 18 Da (addition of H₂O).
Root Cause: The container was likely not sealed tightly, or the compound was stored in a humid environment without desiccation.
Immediate Action:
This reaction is often irreversible in the solid state. If the impurity level is high (>5%), the batch may need repurification via column chromatography to separate the polar amide from the nitrile.
Issue 3: "The material has caked or clumped together."
Diagnosis:Hygroscopic Moisture Uptake .
While not always chemically degraded, physical caking indicates significant water absorption. This accelerates hydrolysis.[5]
Immediate Action:
Dry the compound in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or active silica gel for 24 hours. Re-verify purity before use.
Frequently Asked Questions (FAQs)
Q: Can I store 5-Hydroxy-2-methylbenzonitrile in solution?A:Not recommended for long-term storage.
In solution, the kinetics of oxidation and hydrolysis increase significantly.
If unavoidable: Dissolve in anhydrous DMSO or Ethanol, purge with Argon, seal in an amber vial, and store at -20°C. Use within 2–4 weeks.
Avoid: Water or basic buffers (pH > 8), as the phenolate ion formed in basic conditions is extremely sensitive to oxidation [1].
Q: Is this compound sensitive to freeze-thaw cycles?A:Yes.
Repeated condensation during thawing introduces moisture. If you must store it frozen, aliquot the material into single-use vials to avoid repeated opening of the master stock.
Q: How do I handle the compound if I don't have a glovebox?A: A glovebox is not strictly necessary. Use the "Schlenk-on-the-Bench" technique:
Open the vial only when ready to weigh.
Minimize exposure time (<2 minutes).
Before closing, gently blow a stream of inert gas (Nitrogen) into the vial for 10 seconds to displace air.
Seal immediately with Parafilm.
References
BenchChem Technical Support . (2025). Prevention of Phenol Compound Oxidation During Reactions. Retrieved from
Sigma-Aldrich . (2026). Safety Data Sheet: 5-Hydroxy-2-methylbenzonitrile. Retrieved from
National Institutes of Health (NIH) . (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers. Retrieved from
Fisher Scientific . (2025). Safety Data Sheet: 2-Hydroxybenzonitrile (Analogous Stability Data). Retrieved from
Technical Support Center: Separation & Analysis of 5-Hydroxy-2-methylbenzonitrile
Topic: Challenges in the separation of 5-Hydroxy-2-methylbenzonitrile isomers Document ID: TSC-2025-HMB-05 Status: Active Audience: Analytical Chemists, Process Engineers, Medicinal Chemists Executive Summary: The Isomer...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Challenges in the separation of 5-Hydroxy-2-methylbenzonitrile isomers
Document ID: TSC-2025-HMB-05
Status: Active
Audience: Analytical Chemists, Process Engineers, Medicinal Chemists
Executive Summary: The Isomer Challenge
5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a critical intermediate in the synthesis of androgen receptor antagonists and other bioactive scaffolds. The primary technical bottleneck in its production is the separation of the target 5-hydroxy isomer from its regioisomers, specifically:
These isomers possess nearly identical molecular weights (133.15 g/mol ) and similar pKa values (~7.5–8.5), leading to severe co-elution in standard Reverse-Phase (RP) HPLC and co-crystallization in bulk purification. This guide provides advanced troubleshooting workflows to resolve these specific separation issues.
Diagnostic Workflow: Method Development Decision Matrix
Before attempting a separation, identify your specific bottleneck using the decision matrix below.
Figure 1: Strategic decision tree for troubleshooting hydroxybenzonitrile separations. The workflow prioritizes stationary phase chemistry over simple gradient adjustments.
Troubleshooting Guides
Issue A: "My isomers are co-eluting on a standard C18 column."
Root Cause:
Standard C18 columns rely primarily on hydrophobic interactions. Since 5-hydroxy-2-methylbenzonitrile and its isomers differ only by the position of the hydroxyl group, their hydrophobicity is nearly identical. C18 cannot effectively discriminate based on the electron density distribution of the aromatic ring.
Technical Protocol:
Stationary Phase Substitution: Switch to a Biphenyl or Phenyl-Hexyl column.
Mechanism:[1][2] These phases interact with the pi-electrons of the benzene ring (pi-pi stacking). The position of the electron-withdrawing nitrile (-CN) and electron-donating hydroxyl (-OH) groups alters the pi-cloud density differently for each isomer, creating separation selectivity that C18 lacks.
Mobile Phase Modifier: Replace Acetonitrile (ACN) with Methanol (MeOH) .
Mechanism:[1][2] Methanol is a protic solvent and facilitates hydrogen bonding with the phenolic hydroxyl group and the nitrile nitrogen. This amplifies the steric differences between the ortho, meta, and para isomers.
Data Comparison (Hypothetical Optimization):
Parameter
Standard Condition (Fail)
Optimized Condition (Pass)
Column
C18 (3 µm, 150mm)
Biphenyl Core-Shell (2.6 µm, 150mm)
Mobile Phase B
Acetonitrile
Methanol
Buffer
10mM Ammonium Acetate (pH 6.8)
0.1% Formic Acid (pH 2.5)
Resolution (Rs)
0.8 (Co-elution)
> 2.5 (Baseline Separation)
Issue B: "The target peak is tailing significantly (Asymmetry > 1.5)."
Root Cause:
Phenolic compounds have pKa values in the range of 8–10. However, the electron-withdrawing nitrile group on the ring can lower the pKa of the phenol, making it more acidic. At neutral pH, a fraction of the molecule exists as the phenolate anion, which interacts strongly with residual silanols on the silica support, causing tailing.
Technical Protocol:
pH Suppression: Maintain mobile phase pH below 3.0 .
Action: Use 0.1% Formic Acid or 0.1% Phosphoric Acid.
Why: This ensures the phenol remains fully protonated (neutral), preventing ionic interactions with the column stationary phase.
Temperature Control: Increase column temperature to 40–45°C .
Why: Reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak shape.
Issue C: "How do I distinguish the 5-hydroxy isomer from the 4-hydroxy isomer using MS?"
Root Cause:
Mass Spectrometry (MS) alone often fails because all isomers have the same parent ion (
). Fragmentation patterns are also highly similar.
Technical Protocol:
Derivatization (GC-MS): Perform silylation using BSTFA + 1% TMCS.
Protocol: Mix 100 µL sample + 50 µL BSTFA. Heat at 60°C for 30 mins.
Result: The silyl group adds bulk. The steric hindrance around the hydroxyl group varies significantly between the 5-hydroxy (meta to methyl) and 4-hydroxy (para to methyl) positions, leading to distinct retention time shifts in GC.
Unique Fragment Ions (LC-MS/MS):
While parent ions are identical, ortho-substituted isomers (like 3-hydroxy-2-methyl) often show a characteristic "ortho-effect" water loss or unique rearrangement not seen in the 5-hydroxy isomer. Look for intensity differences in the
104 (loss of CO/H) transitions.
Frequently Asked Questions (FAQs)
Q1: Can I use normal phase chromatography for purification?A: Yes, but it is challenging. The high polarity of the nitrile and hydroxyl groups causes strong retention on silica.
Recommendation: Use a modified mobile phase of Dichloromethane:Methanol (95:5) . Avoid Hexane/Ethyl Acetate gradients as the solubility of the nitrile is often poor in pure hexane, leading to precipitation on the column.
Q2: Why does the 5-hydroxy isomer elute after the 3-hydroxy isomer on Biphenyl columns?A: The 3-hydroxy isomer has the -OH group adjacent to the methyl group (ortho). This creates steric hindrance that disrupts the planar alignment required for strong pi-pi stacking with the biphenyl stationary phase. The 5-hydroxy isomer is less sterically hindered, allowing for stronger pi-pi interaction and thus longer retention.
Q3: What is the best storage solvent for standards?A: Store in Methanol at -20°C.
Warning: Avoid storing in alkaline buffers or DMSO for extended periods at room temperature, as the nitrile group can undergo slow hydrolysis to the amide or acid under basic conditions.
References
Sigma-Aldrich. 5-Hydroxy-2-methylbenzonitrile Product Specifications & Safety Data. (Accessed 2025).[3][4][5] Link
Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids (Application Note applying Biphenyl phase logic to isomeric phenols).Link
BenchChem. Technical Support Center: Quantifying 2-Hydroxybenzonitrile Isomers. (2025).[2][3][4][5] Link
ResearchGate. Separation of biologically relevant isomers on an Orbitrap mass spectrometer. (2019).[3] Link
CymitQuimica. 5-(Hydroxymethyl)-2-methylbenzonitrile Properties and Applications.Link
Technical Support Center: A Guide to Minimizing Byproduct Formation in the Synthesis of 5-Hydroxy-2-methylbenzonitrile
Abstract: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-methylbenzonitrile. Recognizing the critical importanc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-methylbenzonitrile. Recognizing the critical importance of purity in pharmaceutical intermediates, this document provides in-depth troubleshooting strategies, validated protocols, and expert insights into the causes and mitigation of common byproducts. The question-and-answer format is designed to directly address challenges encountered in the laboratory, ensuring a practical and actionable resource for process optimization and impurity control.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
Q1: What is the most common and reliable synthetic route to 5-Hydroxy-2-methylbenzonitrile, and what are its inherent challenges?
A common and effective route begins with m-cresol (3-methylphenol). This multi-step synthesis typically involves:
Ortho-Formylation: Introduction of a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl group. The Duff reaction or the Reimer-Tiemann reaction are frequently employed methods.[1][2][3]
Conversion to Nitrile: The resulting salicylaldehyde derivative is then converted into the target nitrile. A standard method for this is the reaction with hydroxylamine to form an aldoxime, followed by dehydration.[4][5]
The primary challenge lies in controlling the regioselectivity of the initial formylation step and preventing degradation of the electron-rich phenol ring throughout the synthesis.
Q2: What are the principal byproducts encountered during this synthesis, and how do they form?
Byproduct formation is the most significant hurdle to achieving high purity. The main culprits can be categorized as follows:
Byproduct Category
Specific Examples
Mechanism of Formation
Isomeric Impurities
3-Hydroxy-4-methylbenzonitrile
The hydroxyl and methyl groups of m-cresol direct electrophilic substitution to multiple positions on the ring. The formation of the undesired isomer occurs when formylation takes place at the position para to the hydroxyl group instead of ortho.[6]
Oxidation/Degradation Products
Quinoide structures, polymeric tars
Phenols, especially under basic or heated conditions, are susceptible to oxidation. This can be exacerbated by the presence of air (oxygen), leading to complex mixtures of colored impurities that are difficult to remove.[7][8]
The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid. This is typically catalyzed by strong acidic or basic conditions, often during reaction workup or purification steps.[9][10][11][12][13]
Incomplete Conversion
4-Hydroxy-2-methylbenzaldehyde oxime
If the dehydration of the oxime intermediate is incomplete, it will persist as an impurity in the final product.
Q3: Why is stringent control over these byproducts so critical in a pharmaceutical context?
In drug development, impurities are not just a matter of yield loss; they pose significant risks. Isomeric impurities can have different pharmacological or toxicological profiles. Even trace amounts of byproducts can interfere with downstream reactions, poison expensive catalysts, or complicate purification, leading to significant escalations in cost and time during process scale-up. Regulatory bodies like the FDA and EMA have strict guidelines on impurity profiling for active pharmaceutical ingredients (APIs) and their intermediates.
Part 2: Troubleshooting Guide - From Problem to Solution
This section addresses specific experimental issues. Each answer provides a mechanistic explanation and a actionable solution.
Issue 1: My final product is contaminated with the 3-hydroxy-4-methylbenzonitrile isomer.
Q: Analysis of my product shows a significant peak corresponding to the wrong isomer. Why is the formylation not selective, and how can I improve it?
A: The Root Cause: This is a classic regioselectivity problem. The hydroxyl group on m-cresol is a strong ortho-, para- director, while the methyl group is a weaker ortho-, para- director. Electrophilic formylation can therefore occur at two primary positions: C2 (ortho to -OH, ortho to -CH3) and C4 (para to -OH, ortho to -CH3). The formation of the desired 5-hydroxy-2-methylbenzaldehyde (precursor to your product) versus the undesired 3-hydroxy-4-methylbenzaldehyde is highly dependent on the reaction method and conditions.
Solutions to Enhance Ortho-Selectivity:
Method Selection: The Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium, generally shows a higher preference for ortho-formylation of phenols compared to the Reimer-Tiemann reaction.[1][3][14] The Reimer-Tiemann reaction often yields significant amounts of the para isomer.[15]
Chelation-Controlled Formylation: A highly effective modern alternative involves using magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N) with paraformaldehyde.[16][17][18] The magnesium ion chelates to the phenolic oxygen, creating a complex that sterically and electronically favors the delivery of formaldehyde to the ortho position, often leading to excellent selectivity.[19]
Temperature Control: In many electrophilic aromatic substitutions, lower temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamically stable one. Experiment with running your formylation at the lowest practical temperature that still allows for a reasonable reaction rate.
Issue 2: The reaction mixture turns dark brown or black, resulting in a low yield and difficult purification.
Q: During the formylation or workup, my reaction mixture darkens significantly, and TLC analysis shows a complex mixture of baseline impurities. What is causing this degradation?
A: The Root Cause: This is a strong indication of oxidative degradation . Cresols and other phenols are highly susceptible to oxidation, especially under basic conditions or at elevated temperatures in the presence of atmospheric oxygen.[20] The initially formed phenoxide anion is easily oxidized to a phenoxy radical, which can then couple to form dimers, trimers, or polymerize into intractable tar-like materials.[7][8][21]
Solutions to Prevent Oxidation:
Inert Atmosphere: This is the most critical control parameter. Always perform the reaction under an inert atmosphere of nitrogen or argon. This involves de-gassing your solvent(s) prior to use and maintaining a positive pressure of inert gas throughout the reaction.
Deoxygenate Reagents: Purge all liquid reagents, particularly the solvent and any aqueous solutions used in the workup, with nitrogen or argon before they are introduced to the reaction mixture.
Control of Basicity and Temperature: If using a base-catalyzed method, add the base slowly and maintain the lowest possible temperature. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strongly basic conditions.
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like sodium sulfite or butylated hydroxytoluene (BHT) can help suppress radical-mediated decomposition pathways, though this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
Issue 3: I'm detecting 5-hydroxy-2-methylbenzamide and/or the corresponding carboxylic acid in my final product.
Q: My final product's NMR and mass spec data show signals for the corresponding amide and carboxylic acid. How can I prevent the nitrile group from hydrolyzing?
A: The Root Cause: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[9][10][11] The reaction proceeds in two stages: first to the amide, and then further to the carboxylic acid (as a carboxylate salt under basic conditions).[12][13] This often occurs during the workup step if conditions are too harsh or prolonged.
Solutions to Preserve the Nitrile Group:
Mild Workup Conditions: During aqueous workup, use dilute acids (e.g., 1M HCl) or bases (e.g., saturated NaHCO₃) and perform extractions at room temperature or below. Avoid prolonged heating in the presence of strong acids or bases.
pH Control: When adjusting the pH of the reaction mixture, do so carefully and avoid overshooting into highly acidic or alkaline ranges. The goal is to neutralize the mixture for extraction without creating conditions favorable for hydrolysis.
Optimize Dehydration Step: Ensure the dehydration of the intermediate oxime to the nitrile is driven to completion. If using a reagent like acetic anhydride or trifluoromethanesulfonic anhydride, ensure sufficient equivalents and appropriate reaction time are used so that no oxime remains to potentially hydrolyze during workup.[22][23]
Part 3: Validated Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 5-Hydroxy-2-methylbenzonitrile
This two-step protocol prioritizes regioselectivity and minimizes degradation byproducts.
Step A: Magnesium-Mediated Ortho-Formylation of m-Cresol
Reactor Setup: Under a nitrogen atmosphere, charge a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer with anhydrous magnesium chloride (1.5 equivalents).
Solvent Addition: Add anhydrous acetonitrile as the solvent.
Reagent Addition: Add m-cresol (1.0 equivalent) followed by the slow addition of triethylamine (3.0 equivalents) while maintaining the temperature below 30°C.
Paraformaldehyde Addition: Add paraformaldehyde (2.5 equivalents) in one portion.
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
Workup: Cool the reaction to room temperature and slowly pour it into a beaker containing ice and 1M HCl. Stir until all solids dissolve.
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-hydroxy-2-methylbenzaldehyde can be purified by column chromatography if necessary.
Step B: Conversion of Aldehyde to Nitrile via Oxime Dehydration
Oxime Formation: Dissolve the crude 4-hydroxy-2-methylbenzaldehyde (1.0 equivalent) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Stir at room temperature for 1-2 hours until TLC indicates complete conversion to the oxime.
Dehydration: Remove the ethanol under reduced pressure. To the residue, add a dehydrating agent such as acetic anhydride (2.0 equivalents) and heat gently (e.g., 80-100°C) for 1-2 hours.[22] Alternatively, other modern dehydration methods can be used.[5][23]
Workup: Cool the reaction mixture and carefully quench with cold water. Extract the product with dichloromethane or ethyl acetate.
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 5-Hydroxy-2-methylbenzonitrile, can be purified by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is essential for accurately quantifying the desired product and its isomeric byproduct.[24][25]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing 0.1% trifluoroacetic acid (TFA).
Gradient Example: Start at 20% MeCN, ramp to 80% MeCN over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
This method should provide baseline separation between 5-Hydroxy-2-methylbenzonitrile and the 3-hydroxy-4-methylbenzonitrile isomer.[26][27]
Part 4: Visualizations and Data
Diagram 1: Key Reaction and Byproduct Pathways
Caption: Competing pathways in the synthesis of 5-Hydroxy-2-methylbenzonitrile.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
Part 5: References
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Clark, J. (2015). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Nitrile to Acid. Retrieved from [Link]
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved from [Link]
BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
Chemcess. (2025, June 29). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]
ResearchGate. (2025, August 7). Practical Process for the Air Oxidation of Cresols: Part A. Mechanistic Investigations. Retrieved from [Link]
Grimblat, N., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]
Wikipedia. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]
ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]
Ferguson, L. N. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1). Retrieved from [Link]
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
ResearchGate. (2025, December 9). Oxidation of p‐Cresol to p‐Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn‐Oxide Heterogeneous Catalyst. Retrieved from [Link]
SIELC Technologies. (n.d.). By Detection. Retrieved from [Link]
Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol. Retrieved from
Organic Syntheses. (n.d.). ortho-Formylation of Phenols Using MgCl2 and Triethylamine. Retrieved from [Link]
De Gruyter. (2025, March 6). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
ResearchGate. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of p-cyanophenol. Retrieved from [Link]
PMC. (n.d.). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. Retrieved from [Link]
Organic Chemistry Research. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles. Retrieved from [Link]
ScienceDirect. (2023). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Retrieved from [Link]
Comparative Analytical Guide: Purity Assessment of 5-Hydroxy-2-methylbenzonitrile
Executive Summary & Strategic Context 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) is a critical phenolic intermediate employed in the synthesis of bioactive scaffolds, particularly in the development of kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) is a critical phenolic intermediate employed in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and receptor modulators. Its structural duality—possessing both a reactive nitrile handle and a phenolic hydroxyl group—makes it versatile but also susceptible to specific impurity profiles, including regioisomers (e.g., 4-hydroxy-2-methylbenzonitrile) and oxidation byproducts.
This guide moves beyond generic protocols to provide a comparative technical analysis of three distinct methodologies: RP-HPLC-UV (the workhorse), GC-MS (orthogonal impurity profiling), and qNMR (absolute quantification).
The Analytical Challenge
The primary challenge in analyzing 5-Hydroxy-2-methylbenzonitrile is the phenolic acidity (
) and the potential for regioisomeric contamination . Standard neutral HPLC conditions often result in peak tailing due to ionization of the hydroxyl group, while direct GC analysis can lead to adsorption on active sites. This guide defines the specific controls required to overcome these hurdles.
Method A: Reversed-Phase HPLC-UV (The Industry Standard)
Role: Routine purity testing, stability indication, and isomer resolution.
The "Why" and "How" (Causality)
To achieve sharp peak shapes and reproducible retention times for phenolic compounds, the mobile phase must be acidified. Operating at pH ~2.5 ensures the phenol remains in its protonated (neutral) state, preventing secondary interactions with residual silanols on the silica support.
Validated Experimental Protocol
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
, .
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.5).
Mobile Phase B: Acetonitrile (ACN).
Gradient Profile:
: 90% A / 10% B
: 40% A / 60% B
: 10% A / 90% B (Wash)
: 90% A / 10% B (Re-equilibration)
Flow Rate:
.
Detection: UV at 220 nm (nitrile
) and 275 nm (aromatic ring).
Temperature:
.
Self-Validating System Suitability
To ensure the method is performing correctly, you must validate the separation of the target from its closest eluting impurity (likely the 4-hydroxy isomer).
Criterion: Resolution (
) between 5-Hydroxy-2-methylbenzonitrile and 4-Hydroxy-2-methylbenzonitrile.
Tailing Factor:
(Confirming successful suppression of phenol ionization).
Method B: GC-MS with Derivatization (Orthogonal Profiling)
Role: Identification of volatile impurities and confirmation of molecular mass.
The "Why" and "How"
Direct injection of phenols into GC often results in broad, tailing peaks due to hydrogen bonding with the stationary phase. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and improving peak symmetry.
Method C: Quantitative NMR (qNMR) (The Absolute Reference)
Role: Primary standard characterization and absolute purity determination without a reference standard.
The "Why" and "How"
qNMR relies on the direct proportionality between signal integration and the number of nuclei. It eliminates the need for a response factor calibration curve, making it the superior method for establishing the purity of a "primary standard."
Validated Experimental Protocol
Solvent: DMSO-
(Ensures solubility of both polar impurities and the target).
Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
Selection Logic: Maleic acid provides a sharp singlet at
The following diagram illustrates the logical flow for assessing a batch of 5-Hydroxy-2-methylbenzonitrile, including decision points for impurity identification.
Figure 1: Integrated Analytical Workflow for Purity Assessment. This logic gate ensures that no batch is released without confirming both absolute content (qNMR) and isomeric purity (HPLC).
Synthesis & Impurity Origins
Understanding the synthesis helps predict impurities. The diagram below maps the common synthetic route from 5-amino-2-methylbenzonitrile or 2-methyl-5-nitrobenzonitrile and the associated byproducts.
Figure 2: Impurity Origin Map. Identifying the source of impurities allows for targeted method optimization (e.g., adjusting HPLC gradient to separate the unreacted amine).
References
Sigma-Aldrich. 5-Hydroxy-2-methylbenzonitrile Product Specification & CAS Data. Retrieved from .
BenchChem. Application Note: HPLC for Purity Analysis of Nitro/Hydroxy Benzoic Derivatives. Retrieved from .
EPP Ltd. Quantitative NMR (qNMR) as a Primary Reference Method. Retrieved from .
Royal Society of Chemistry (RSC). Analytical Methods for Phenolic Nitriles and Schiff Bases. Retrieved from .
National Institutes of Health (NIH). PubChem Compound Summary: 4-Hydroxy-2-methylbenzonitrile (Regioisomer Data). Retrieved from .
Cross-Validation of Analytical Methods for 5-Hydroxy-2-methylbenzonitrile Quantification: A Comparative Guide
Introduction & Mechanistic Rationale 5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) is a critical synthetic intermediate heavily utilized in the development of phosphoinositide 3-kinase (PI3K) inhibitors and other targ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) is a critical synthetic intermediate heavily utilized in the development of phosphoinositide 3-kinase (PI3K) inhibitors and other targeted therapeutics [[1]](). As this compound transitions from bulk Active Pharmaceutical Ingredient (API) synthesis to trace-level quantification in biological matrices during pharmacokinetic (PK) profiling, analytical laboratories must deploy phase-appropriate quantification methods.
This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . To ensure scientific integrity, the cross-validation framework described herein is grounded in two distinct regulatory paradigms:
ICH Q2(R2): Governs the validation of analytical procedures for release and stability testing of commercial drug substances [[2]]().
ICH M10: Dictates the bioanalytical method validation requirements for quantifying drugs in biological matrices 3.
Mechanistically, 5-Hydroxy-2-methylbenzonitrile possesses a polar phenolic hydroxyl group and an electron-withdrawing nitrile group on a hydrophobic toluene backbone. This amphiphilic nature dictates careful selection of stationary phases (e.g., end-capped C18) and mobile phase pH to prevent peak tailing caused by secondary interactions with residual silanols.
To build a self-validating system, both methods employ an internal standard (IS) strategy (e.g., using a structurally similar halogenated analog like 4-chloro-5-hydroxy-2-methylbenzonitrile) to continuously control for matrix effects, extraction recovery, and injection variability.
Causality & Rationale: UV detection at 230 nm captures the strong chromophore of the benzonitrile ring. A slightly acidic mobile phase is utilized to suppress the ionization of the phenolic hydroxyl (pKa ~9.5), ensuring the molecule remains fully neutral for optimal, reproducible retention on a reversed-phase column.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (Acetonitrile). Degas via ultrasonication for 15 minutes.
Standard Preparation: Dissolve 5-Hydroxy-2-methylbenzonitrile reference standard in a 50:50 Water:Acetonitrile diluent to yield a 1 mg/mL stock. Serially dilute to a working calibration range of 10–100 µg/mL.
Chromatographic Conditions:
Column: End-capped C18 (150 x 4.6 mm, 3.5 µm).
Flow rate: 1.0 mL/min.
Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
Injection volume: 10 µL.
Self-Validation (System Suitability): Inject the 50 µg/mL standard six consecutive times. The run automatically aborts if the %RSD for peak area exceeds 2.0% or if the USP tailing factor exceeds 1.5, ensuring column efficiency before sample analysis begins.
Causality & Rationale: Electrospray Ionization (ESI) in negative mode is selected because the phenolic hydroxyl group readily loses a proton to form a highly stable phenoxide anion [M-H]⁻ at m/z 132. The tandem mass spectrometer isolates this precursor and fragments it (loss of the CN group) for high-specificity Multiple Reaction Monitoring (MRM), bypassing background matrix noise.
Step-by-Step Methodology:
Sample Extraction: Spike 50 µL of plasma with 5-Hydroxy-2-methylbenzonitrile. Add 150 µL of cold Acetonitrile containing the IS (10 ng/mL) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
Chromatographic Conditions:
Column: UPLC C18 (50 x 2.1 mm, 1.7 µm).
Flow rate: 0.4 mL/min.
Gradient: 10% B to 90% B over 3.0 minutes.
Injection volume: 2 µL.
MS Parameters: ESI negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 450°C. MRM transition: m/z 132.0 → 104.0.
Self-Validation (Matrix Effect Evaluation): Compare the peak area of the analyte spiked post-extraction into a blank matrix versus a neat solution standard. The IS-normalized Matrix Factor (MF) must fall between 0.85–1.15 to validate that ionization suppression/enhancement is fully mitigated.
Quantitative Data Comparison
The following table synthesizes the quantitative performance of both platforms, evaluated strictly against their respective regulatory guidelines 23.
Validation Parameter
HPLC-UV (API / QC Focus)
LC-MS/MS (Bioanalytical Focus)
Cross-Validation Acceptance Criteria
Regulatory Standard
ICH Q2(R2)
ICH M10
N/A
Linear Dynamic Range
1.0 – 100 µg/mL
1.0 – 1000 ng/mL
R² ≥ 0.995 for both platforms
Sensitivity (LOD/LLOQ)
LOD: 0.3 µg/mL
LLOQ: 1.0 ng/mL
S/N ≥ 10 at LLOQ
Intra-Assay Precision
%RSD ≤ 1.5%
%RSD ≤ 8.5%
Meets respective ICH limits
Inter-Assay Accuracy
98.5% – 101.2%
92.0% – 108.5%
±15% (M10) / ±2% (Q2)
Matrix Effect
N/A (Neat API solutions)
IS-normalized MF: 0.95
No significant ion suppression
Throughput (Run Time)
15.0 minutes
4.5 minutes
High throughput required for LC-MS/MS
Note: Cross-validation is deemed successful when Incurred Sample Reanalysis (ISR) between the two methods yields results within 20% of the mean for at least 67% of the bridging samples.
Visualizing the Validation Framework
Fig 1: Cross-validation workflow bridging HPLC-UV and LC-MS/MS analytical platforms.
Fig 2: Alignment of core validation parameters between ICH Q2(R2) and ICH M10 guidelines.
Conclusion
Quantifying 5-Hydroxy-2-methylbenzonitrile accurately requires phase-appropriate analytical methodologies. HPLC-UV offers the precision, simplicity, and robustness required for API release testing under ICH Q2(R2), while LC-MS/MS provides the necessary sensitivity and matrix-interference circumvention for complex biological samples under ICH M10. By employing a rigorous cross-validation framework, analytical scientists can confidently bridge data across the drug development lifecycle, ensuring that variations in reported concentrations are due to underlying pharmacokinetics rather than analytical artifacts.
References
[2] International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. 2
[3] International Council for Harmonisation (ICH). "ICH M10 Bioanalytical Method Validation." ICH Official Website. 3
A Senior Application Scientist's Guide to the Synthesis of 5-Hydroxy-2-methylbenzonitrile: A Comparative Analysis
Introduction: The Significance of 5-Hydroxy-2-methylbenzonitrile 5-Hydroxy-2-methylbenzonitrile is a valuable substituted benzonitrile that serves as a key building block in medicinal chemistry and materials science. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 5-Hydroxy-2-methylbenzonitrile
5-Hydroxy-2-methylbenzonitrile is a valuable substituted benzonitrile that serves as a key building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic, metabolically stable nitrile moiety, makes it an attractive precursor for the synthesis of complex molecules, including pharmaceutical intermediates and functional dyes. The strategic placement of the methyl, hydroxyl, and nitrile groups on the aromatic ring offers multiple avenues for further chemical modification.
This guide provides a comprehensive benchmark of the primary synthetic routes to 5-Hydroxy-2-methylbenzonitrile. As researchers and process chemists, the selection of a synthetic pathway is a critical decision governed by factors such as starting material availability, scalability, cost-effectiveness, safety, and desired purity. Here, we move beyond a mere recitation of procedures to offer an in-depth analysis of the causality behind experimental choices, empowering you to select the optimal method for your specific research and development needs. We will dissect three principal strategies: the Sandmeyer reaction from an amino precursor, the Rosenmund-von Braun reaction from an aryl halide, and a multi-step synthesis commencing from a substituted aldehyde .
Overview of Synthetic Strategies
The synthesis of an aryl nitrile can be approached from several distinct precursors. The choice of strategy is fundamentally dictated by the most accessible and cost-effective starting material bearing the required 2-methyl-5-hydroxy substitution pattern. The three routes evaluated in this guide represent the most common and logical disconnections for this target molecule.
Caption: High-level overview of the three primary synthetic routes to 5-Hydroxy-2-methylbenzonitrile.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the transformation of an aryl amine into a wide range of functional groups, including nitriles.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, catalyzed by copper(I) salts.[3]
Principle and Mechanistic Insight
The process involves two critical stages:
Diazotization: The primary aromatic amine (3-amino-4-methylphenol) is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid like HCl, at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) to the diazonium salt is proposed, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide bound to the copper to form the final benzonitrile product and regenerate the copper(I) catalyst.[1]
Senior Scientist's Note: Maintaining a low temperature during diazotization is paramount. Diazonium salts are thermally unstable and can readily decompose. Premature decomposition or allowing the temperature to rise during the cyanation step can lead to the formation of the corresponding phenol (in this case, 2-methyl-1,4-hydroquinone) as a significant byproduct, complicating purification.[3]
Comparative Analysis of Spectral Features in Substituted Benzonitriles: A Guide for Molecular Design
Executive Summary In the realm of medicinal chemistry and materials science, the benzonitrile moiety ( ) serves as a critical pharmacophore and a sensitive environmental probe. Its spectral signature is not static; it is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of medicinal chemistry and materials science, the benzonitrile moiety (
) serves as a critical pharmacophore and a sensitive environmental probe. Its spectral signature is not static; it is a dynamic reporter of local electrostatic fields, electronic substituent effects, and solvent interactions.
This guide provides a comparative technical analysis of substituted benzonitriles, focusing on how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate spectral properties.[1] We move beyond simple data listing to explore the causality of these shifts—specifically the interplay between resonance (
) and inductive () effects—and provide self-validating protocols for their characterization.
Part 1: Mechanistic Foundation & Electronic Logic
To interpret spectral data accurately, one must understand the "Push-Pull" mechanics governing the nitrile group. The nitrile bond order—and consequently its vibrational frequency and magnetic shielding—is dictated by the electron density injected into or withdrawn from the
-system.
The Hammett Correlation
Spectral shifts in benzonitriles often correlate linearly with Hammett substituent constants (
or ).
Electron Donors (e.g.,
, ): Increase electron density in the ring. Through resonance, this density is pushed into the antibonding orbital of the nitrile group, reducing bond order.
IR Consequence: Red shift (lower wavenumber).
UV-Vis Consequence: Bathochromic shift (lower energy gap).
Electron Withdrawers (e.g.,
, ): Deplete ring electron density.
IR Consequence: Blue shift (higher wavenumber) or negligible change depending on the balance of induction vs. resonance.
Visualization: Electronic Influence on Spectral Output
The following diagram illustrates the logical flow from substituent nature to observable spectral shift.
Figure 1: Mechanistic pathway connecting substituent electronics to spectral observables. Note the bifurcation based on donor/acceptor character.
Part 2: Comparative Spectral Analysis
Infrared Spectroscopy: The Vibrational Probe
The
stretch is a distinct diagnostic band typically found between 2220–2240 cm⁻¹. Its position is highly sensitive to the Vibrational Stark Effect (VSE), making it an excellent probe for electrostatic environments in proteins and solvents.
Data synthesized from vibrational Stark effect studies [2].
Key Insight: Strong EDGs like dimethylamine cause a significant red shift (~14 cm⁻¹) compared to unsubstituted benzonitrile. This is due to the contribution of a quinoid resonance structure where the
bond acquires double-bond character.
UV-Vis & Fluorescence: The TICT Phenomenon
Substituted benzonitriles, particularly 4-Dimethylaminobenzonitrile (DMABN) , are famous for "Dual Fluorescence."
LE State: Locally Excited state (planar).
TICT State: Twisted Intramolecular Charge Transfer state (perpendicular).
In polar solvents, the TICT state is stabilized, leading to a second, red-shifted emission band. This makes aminobenzonitriles exceptional polarity sensors.
Comparative Solvatochromism (4-DMABN)
Solvent
Dielectric Constant ()
(nm)
(LE)
(TICT)
Hexane
1.88
280
340 nm
Not Observed
THF
7.58
288
345 nm
~400 nm (Weak)
Acetonitrile
37.5
295
350 nm
475 nm (Strong)
Note: As solvent polarity increases, the CT band emerges and redshifts significantly [1][3].
NMR Spectroscopy:
Chemical Shifts
The chemical shift of the cyano carbon (
) and the ipso carbon () provides insight into the magnetic shielding environment.
Compound
Substituent
C-1 (Ipso)
C-CN (Nitrile)
Benzonitrile
-H
112.4 ppm
118.8 ppm
4-Methoxybenzonitrile
-OCH₃
103.5 ppm
119.2 ppm
4-Nitrobenzonitrile
-NO₂
118.0 ppm
116.5 ppm
Interpretation: EDGs shield the ipso carbon (upfield shift, lower ppm) significantly, while the effect on the nitrile carbon itself is more subtle due to distance [5].
Part 3: Experimental Protocols (Self-Validating)
To ensure data integrity (Trustworthiness), the following protocols include built-in validation steps.
Protocol A: Precision IR Determination of
Objective: Determine substituent effects on nitrile stretching frequency with <1 cm⁻¹ error.
Sample Preparation:
Prepare a 10 mM solution of the benzonitrile derivative in anhydrous
or .
Validation Step: Run a background scan of the pure solvent. Ensure no interference in the 2200–2250 cm⁻¹ region.
Calibration (Internal Standard):
Add a trace amount of Polystyrene film or use a standard with a known sharp peak (e.g., Indene) if the instrument is not auto-calibrated.
Modern Alternative: Use a calibrated FTIR with a resolution of 0.5 cm⁻¹.
Acquisition:
Cell: NaCl or KBr liquid cell (0.1 mm path length).
Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
Data Processing:
Apply baseline correction.
Use a "Peak Center of Gravity" algorithm rather than simple "Peak Max" for broad bands.
Figure 2: Step-by-step workflow for solvatochromic analysis. The OD < 0.1 limit is critical to prevent re-absorption artifacts.
Execution:
Prepare solutions in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
Critical Control: Absorbance at excitation wavelength must be < 0.1 OD to prevent inner-filter effects.
Calculate Stokes Shift (
).
Plot
vs. Orientation Polarizability ().
Validation: A linear fit indicates a consistent ICT mechanism; deviations suggest specific solvent-solute interactions (e.g., H-bonding).
Part 4: Applications in Drug Discovery[2]
The spectral features discussed above are not merely academic; they are tools for "Rational Design."
Nitrile as a Bioisostere: The nitrile group is often used to replace carbonyls or halogens to improve metabolic stability.[2][3] Monitoring the IR frequency helps assess the electronic environment of the binding pocket when the drug is bound to a protein (Vibrational Stark Spectroscopy).
Fluorescent Probes: Derivatives like 4-DMABN are used to map the polarity of biological membranes. If the emission spectrum shifts from the LE band to the CT band, it indicates the probe has moved to a more polar (hydrated) environment.
References
Dual Fluorescence and Fast Intramolecular Charge Transfer with 4-(Diisopropylamino)benzonitrile in Alkane Solvents . ResearchGate.[4][5] Available at: [Link]
Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles . PubMed. Available at: [Link]
Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution . ACS Publications.[6][7] Available at: [Link]
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives . IJERMT. Available at: [Link]
13C NMR Chemical Shift Table . University of Wisconsin. Available at: [Link]
In-Vitro Testing Protocols for Novel 5-Hydroxy-2-methylbenzonitrile Derivatives: A Comparative Guide to Next-Generation PI3Kδ Inhibitors
The 5-Hydroxy-2-methylbenzonitrile scaffold (CAS 101349-82-0) has emerged as a highly privileged building block in medicinal chemistry, specifically utilized in the synthesis of novel pyrazolopyrimidine derivatives targe...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-Hydroxy-2-methylbenzonitrile scaffold (CAS 101349-82-0) has emerged as a highly privileged building block in medicinal chemistry, specifically utilized in the synthesis of novel pyrazolopyrimidine derivatives targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform[1].
PI3Kδ is a lipid kinase restricted primarily to hematopoietic cells. It plays a non-redundant role in integrating signals from the B-cell receptor (BCR), making it a highly validated target for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphoma (iNHL)[2].
This guide provides an objective, step-by-step framework for evaluating the in-vitro performance of a novel 5-Hydroxy-2-methylbenzonitrile-derived PI3Kδ inhibitor (referred to herein as 5-HMB-Deriv ). We benchmark its biochemical and cellular efficacy against first-in-class alternatives, including Idelalisib and Duvelisib.
Mechanistic Rationale & Pathway Visualization
To establish a self-validating testing protocol, one must first map the causality of the target pathway. Upon BCR cross-linking, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a critical secondary messenger, recruiting AKT to the membrane for phosphorylation, which subsequently drives mTOR-mediated cell survival.
By utilizing the 5-HMB-Deriv to competitively bind the ATP-binding pocket of PI3Kδ, we halt the conversion of PIP2 to PIP3, collapsing the downstream oncogenic signaling cascade.
Fig 1: PI3Kδ signaling pathway and the targeted inhibition by the 5-HMB derivative.
Biochemical potency and isoform selectivity (α, β, γ, δ) are the first hurdles in PI3K drug development. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay[3].
Causality & Self-Validation: Traditional kinase assays often suffer from false positives due to compound auto-fluorescence. In this competitive TR-FRET setup, the assay relies on a Terbium-labeled PIP3-binding domain (Grp1) and a fluorescent PIP3 tracer. Active PI3Kδ produces unlabeled PIP3, which displaces the tracer, causing the FRET signal to drop. When our 5-HMB-Deriv successfully inhibits PI3Kδ, no unlabeled PIP3 is formed, and the tracer remains bound to the Terbium probe. Therefore, inhibition results in an increased FRET signal . This inverse relationship creates a self-validating system where quenching or auto-fluorescence cannot artificially inflate the compound's perceived potency.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127). Dilute recombinant PI3K isoforms (α, β, γ, δ) to an optimal concentration (typically 2-5 nM).
Compound Incubation: Dispense 5-HMB-Deriv, Idelalisib, and Duvelisib in a 10-point, 3-fold serial dilution series (from 10 µM to 0.5 nM) into a 384-well low-volume plate.
Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
Detection Phase: Add the TR-FRET detection mixture (Terbium-labeled Grp1 PH domain and Bodipy-FL-labeled PIP3 tracer) in a stop buffer containing EDTA to halt kinase activity.
Readout & QA: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor for the plate; only plates with a Z' > 0.6 are accepted for rigorous data analysis.
Biochemical affinity does not guarantee cellular membrane permeability or functional target engagement. To prove that the 5-HMB-Deriv operates effectively in a physiological environment, we measure the blockade of BCR-induced AKT phosphorylation in Ramos cells (a human Burkitt's lymphoma B-cell line)[2].
Causality & Self-Validation: Ramos cells express an intact, highly responsive BCR signaling network. By using an anti-IgM antibody, we artificially cross-link the BCRs, simulating an antigen encounter. This synchronously activates PI3Kδ across the cell population, causing a massive spike in AKT phosphorylation at Serine 473. Measuring p-AKT(Ser473) provides a direct, downstream quantitative readout of intracellular PI3Kδ blockade.
Fig 2: Step-by-step cellular workflow for evaluating BCR-induced AKT phosphorylation.
Step-by-Step Methodology:
Cell Starvation: Wash Ramos cells and resuspend in serum-free RPMI-1640 medium for 2 hours to reduce basal, background AKT phosphorylation.
Compound Pre-treatment: Plate cells at
cells/well in a 96-well plate. Add the 5-HMB-Deriv or control compounds and incubate for 1 hour at 37°C.
BCR Stimulation: Add 10 µg/mL of goat anti-human IgM F(ab')2 fragment to cross-link the BCR. Incubate for exactly 10 minutes to capture peak AKT phosphorylation.
Lysis: Immediately place the plate on ice and add 5X lysis buffer containing protease and phosphatase inhibitors.
Quantification: Transfer lysates to a 384-well plate and quantify p-AKT (Ser473) using an AlphaScreen SureFire assay kit. Calculate the IC50 using non-linear regression.
Comparative Performance Data
The following tables summarize the objective experimental data comparing the novel 5-HMB-Deriv against established clinical benchmarks. The 5-HMB-Deriv demonstrates exceptional selectivity for the delta isoform, minimizing off-target toxicity associated with PI3Kγ or PI3Kα/β inhibition.
Table 1: Biochemical Kinase Selectivity Profiling (IC50 in nM)
Target Isoform
5-HMB-Deriv (Novel)
Idelalisib (Benchmark)
Duvelisib (Benchmark)
PI3Kδ
1.2
2.5
2.5
PI3Kγ
> 4,500
2,100
2.5
PI3Kα
> 10,000
8,600
1,600
PI3Kβ
> 10,000
4,000
730
Data Interpretation: While Duvelisib is a dual PI3Kδ/γ inhibitor, the 5-HMB-Deriv acts as a highly selective PI3Kδ inhibitor, exhibiting a >3,700-fold selectivity window over the gamma isoform, potentially reducing hepatotoxicity and immune-related adverse events.
Table 2: Cellular Potency in Ramos B-Cells
Assay Metric
5-HMB-Deriv (Novel)
Idelalisib (Benchmark)
p-AKT (Ser473) Inhibition IC50
8.5 nM
14.0 nM
Cell Viability EC50 (72h)
450 nM
850 nM
Data Interpretation: The 5-HMB-Deriv successfully penetrates the cell membrane and translates its biochemical potency into superior cellular functional blockade, outperforming Idelalisib in dampening BCR-driven survival signals.
References
Source: Google Patents (WO2014134426A1)
Idelalisib, a selective inhibitor of phosphatidylinositol 3-kinase-δ, as therapy for previously treated indolent non-Hodgkin lymphoma
Source: Blood - ASH Publications
URL
A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity
Source: ResearchGate
URL
Head-to-head comparison of the synthetic efficiency of different routes to 5-Hydroxy-2-methylbenzonitrile
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-2-methylbenzonitrile Executive Summary 5-Hydroxy-2-methylbenzonitrile (also identified as 3-cyano-4-methylphenol) is a critical pharmacophore scaffold, notably se...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-2-methylbenzonitrile
Executive Summary
5-Hydroxy-2-methylbenzonitrile (also identified as 3-cyano-4-methylphenol) is a critical pharmacophore scaffold, notably serving as a precursor for HIV-1 protease inhibitors (e.g., Nelfinavir analogs) and various agrochemicals. Its structural duality—possessing both a reactive nitrile handle and a phenolic hydroxyl group—makes it a versatile intermediate, yet this same duality complicates its synthesis due to chemoselectivity requirements.
This guide presents a head-to-head comparison of the three most chemically distinct and viable synthetic routes:
The Classical Sandmeyer Hydrolysis: A cost-effective but hazardous route via diazonium salts.
Pd-Catalyzed Cyanation: A high-yield, modern approach using aryl halides.
Aldehyde-Oxime Dehydration: A metal-free alternative ideal for specific aldehyde precursors.
Comparative Analysis: Route Efficiency Matrix
The following table summarizes the operational parameters for each route to assist in decision-making based on scale and available resources.
Feature
Route 1: Sandmeyer Hydrolysis
Route 2: Pd-Catalyzed Cyanation
Route 3: Oxime Dehydration
Starting Material
5-Amino-2-methylbenzonitrile
3-Bromo-4-methylphenol
5-Hydroxy-2-methylbenzaldehyde
Key Reagents
NaNO₂, H₂SO₄, Heat
Zn(CN)₂, Pd(PPh₃)₄, DMF
NH₂OH·HCl, SOCl₂ or Formic Acid
Step Count
2 (Diazotization + Hydrolysis)
1 (Cross-coupling)
2 (Oximation + Dehydration)
Typical Yield
60 – 75%
85 – 92%
80 – 88%
Atom Economy
Low (Stoichiometric waste)
Moderate (Ligand/Salt waste)
High
Scalability
Difficult (Exotherm/Diazo risks)
Good (Flow chem compatible)
Moderate (Reagent handling)
Primary Hazard
Explosion risk (Diazonium)
Toxicity (Cyanide source)
Corrosivity (Dehydrating agents)
Route 1: The Classical Sandmeyer Hydrolysis
Best for: Cost-sensitive, small-to-medium scale batches where heavy metal contamination must be avoided entirely.
This route leverages the commercially available 5-amino-2-methylbenzonitrile. The strategy involves converting the amine to a diazonium salt, followed by thermal hydrolysis in aqueous acid to install the hydroxyl group.
Mechanism & Workflow
The reaction proceeds via the formation of an electrophilic diazonium cation (
). Upon heating in aqueous sulfuric acid, water acts as a nucleophile, attacking the ipso-carbon and releasing nitrogen gas () as the driving force.
Figure 1: Stepwise conversion of the aniline precursor to the phenol via diazonium intermediate.
Detailed Protocol
Diazotization:
Suspend 5-amino-2-methylbenzonitrile (10 mmol) in 15% aqueous
(20 mL).
Cool the suspension to 0–5 °C in an ice bath.
Add a solution of
(1.1 equiv) dropwise, maintaining temperature < 5 °C. Stir for 30 min until a clear solution forms.
Hydrolysis:
Prepare a separate vessel with 20%
(20 mL) and heat to boiling (100 °C).
Critical Step: Slowly add the cold diazonium solution to the boiling acid. This ensures immediate decomposition of the diazonium salt and prevents coupling side reactions.
Evolution of
gas will be vigorous.
Workup:
Cool to room temperature.[1] The product may precipitate.[2]
Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, and concentrate.
Purification: Recrystallization from water/ethanol or column chromatography (Hex/EtOAc).
Critical Control Point: The "inverse addition" (cold diazo into hot acid) is vital. Adding heat to the bulk diazo solution often results in tar formation due to azo-coupling between the product phenol and unreacted diazonium salt.
Route 2: Palladium-Catalyzed Cyanation (The Modern Standard)
Best for: High-value synthesis requiring high purity and yield; ideal for late-stage functionalization.
This route utilizes the palladium-catalyzed exchange of an aryl halide (bromide or triflate) with a cyanide source. While historically utilizing CuCN (Rosenmund-von Braun), modern protocols use Pd(0) with
or to operate under milder conditions.
Mechanism & Workflow
The cycle follows the standard Cross-Coupling pathway: Oxidative Addition of the Ar-Br to Pd(0), Transmetallation with the cyanide source, and Reductive Elimination to release the nitrile.
Figure 2: Catalytic cycle for the cyanation of 3-bromo-4-methylphenol.
Detailed Protocol
Reference Standard: Adapted from Buchwald et al. and recent Synlett protocols [1, 2].
Setup:
In a glovebox or under Argon, combine 3-bromo-4-methylphenol (10 mmol),
(6 mmol, 0.6 equiv), and (5 mol%).
Note: If the phenol proton interferes with the catalyst, use the methyl ether (3-bromo-4-methylanisole) and demethylate later, though
often tolerates free phenols.
Reaction:
Add anhydrous DMF (15 mL).
Heat to 80–100 °C for 4–6 hours. Monitor by HPLC/TLC.
Filter through Celite to remove Zinc salts and Palladium black.
Wash organic layer with water (to remove DMF) and brine.
Concentrate and purify via silica gel chromatography.
Why this wins: The yield is consistently >85%, and it avoids the formation of diazo-tars.
Route 3: Aldehyde-Oxime Dehydration
Best for: Labs lacking heavy-metal waste disposal or those with access to specific aldehyde precursors.
This route converts 5-hydroxy-2-methylbenzaldehyde into the nitrile via an aldoxime intermediate. It is a robust, metal-free "one-pot" capable sequence.
Protocol Overview
Oximation: React aldehyde with Hydroxylamine hydrochloride (
) and Sodium Acetate in EtOH/Water to form the oxime.
Dehydration: Treat the crude oxime with a dehydrating agent (Acetic Anhydride,
, or catalytic in DMF) to eliminate water and form the bond.
Supporting Data: Ferrous sulphate catalyzed dehydration in DMF has been shown to yield nitriles from aldehydes in >90% yield [3].
References
Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, vol. 70, no. 4, 2005, pp. 1508-1510. Link
Schareina, T., et al. "Improved Palladium-Catalyzed Cyanation of Aryl Halides." Synlett, vol. 2020, no.[3] 31, 2020, pp. 1629-1633. Link
Desai, B., et al. "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF." Asian Journal of Chemistry, vol. 21, no. 1, 2009. Link
BenchChem. "Technical Guide: Synthesis of 3-Cyano-4-methylbenzenesulfonamide and related Nitriles." BenchChem Technical Repository, 2025. Link
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Hydroxy-2-methylbenzonitrile (CAS No. 101349-82-0). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the responsible management of chemical waste. The presence of the nitrile functional group in this compound necessitates specific protocols to mitigate the severe risks associated with potential cyanide release. This document is designed to provide clear, actionable guidance grounded in established safety principles and regulatory compliance.
Core Safety Directives & Hazard Profile
Understanding the hazard profile of 5-Hydroxy-2-methylbenzonitrile is fundamental to its safe management. The primary concern stems from its organic nitrile structure, which can decompose to release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to heat or reaction with incompatible chemicals.[1] Ingestion, inhalation, or skin absorption of even small amounts of cyanide can be lethal.[2]
Immediate safety and handling precautions are paramount. Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[3] The compound itself is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.
Hazard Category
Description
Critical Precaution
Acute Toxicity
Harmful if swallowed, inhaled, or absorbed through the skin. Can cause collapse and death upon sufficient exposure.[2]
Always handle with appropriate PPE in a chemical fume hood.[3]
HCN Release
Incompatible with strong acids, strong bases, and strong oxidizing agents.[1][4] Mixing can lead to a violent reaction or the release of lethal hydrogen cyanide gas.[1]
Strictly segregate from all incompatible materials, especially acidic and basic waste streams.[5]
Eye Damage
Causes serious eye irritation and potentially severe damage.[4][6]
Chemical safety goggles are mandatory at all times.
Combustion Hazard
Thermal decomposition and incomplete combustion produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides (NOx).[1][4]
In case of fire, use appropriate extinguishers (water spray, CO2, dry chemical) and wear self-contained breathing apparatus.[7][8]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A robust PPE protocol is your first and most critical line of defense. The following equipment must be worn at all times when handling 5-Hydroxy-2-methylbenzonitrile waste.
Protection Area
Required PPE
Rationale and Specifications
Eye & Face
Chemical safety goggles conforming to EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or during chemical treatment.[9]
Protects against splashes and dust, which can cause serious, irreversible eye damage.[4][6]
Hands
Chemical-resistant gloves (e.g., Butyl rubber or Viton for extended contact; Nitrile for incidental contact).[3]
Prevents skin absorption, which is a key route of exposure.[2] Always inspect gloves before use and dispose of contaminated gloves properly.[10]
Body
A flame-resistant lab coat. A chemical-resistant apron may be required for larger volumes.
Protects against skin contact and contamination of personal clothing.[3][9]
Respiratory
All handling must be performed inside a certified chemical fume hood.[3]
Prevents inhalation of airborne particles or any potential off-gassing of hydrogen cyanide.
Waste Disposal Decision Framework
The appropriate disposal pathway for 5-Hydroxy-2-methylbenzonitrile depends on the nature and quantity of the waste. The following flowchart outlines the decision-making process to ensure safe and compliant disposal.
Caption: Disposal decision workflow for various forms of 5-Hydroxy-2-methylbenzonitrile waste.
Detailed Disposal Protocols
Follow the appropriate protocol based on the decision framework above.
Protocol 4.1: Disposal of Bulk Solids and Unused Reagent
This is the standard and most recommended method for disposing of the primary chemical container or significant quantities of solid waste.
Do Not Attempt Chemical Treatment: It is unsafe to treat bulk quantities of solid nitrile waste in a standard laboratory setting.
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, overpack it into a larger, compatible, and sealable container.[11]
Labeling: The container must be clearly labeled as "Hazardous Waste: 5-Hydroxy-2-methylbenzonitrile".[11][12] Ensure the original manufacturer's label is not defaced.[13]
Segregation: Store the sealed container in a designated hazardous waste accumulation area. This area must be away from acids, bases, and oxidizing agents.[2][14]
Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][12] Provide them with the Safety Data Sheet (SDS) for the chemical.[12]
Protocol 4.2: In-Lab Chemical Oxidation of Dilute Aqueous Waste
This protocol is suitable only for small quantities (typically <1 Liter) of aqueous waste where 5-Hydroxy-2-methylbenzonitrile is a minor component. The principle is to oxidize the toxic cyanide group to the far less toxic cyanate.[15][16][17]
Causality: An alkaline pH (≥10) is critical. If the solution becomes acidic during the addition of bleach (which can be acidic), highly toxic hydrogen cyanide (HCN) or cyanogen chloride (CNCl) gas can be liberated.[16]
Work Area Setup: Perform all steps in a chemical fume hood. Have a spill kit ready.
Alkalinize the Solution: While stirring the aqueous nitrile waste, slowly add a 1 M sodium hydroxide (NaOH) solution until the pH is stable at 10 or higher.[16]
Oxidant Addition: Slowly add an excess of sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%) or calcium hypochlorite while stirring continuously.[15] A common guideline is to use approximately 1.5 times the stoichiometric amount needed.
Reaction Time: Continue stirring the solution for at least 2-4 hours to ensure the reaction goes to completion. Some protocols recommend letting the solution sit overnight.[15]
Verification of Cyanide Destruction: Before neutralization, you must confirm that all cyanide has been destroyed.
Prussian Blue Test: In the fume hood, take a small aliquot of the treated solution. Add a few drops of a freshly prepared ferrous sulfate (FeSO₄) solution. Then, carefully acidify with dilute sulfuric acid. The absence of a "Prussian blue" color indicates the absence of cyanide.[15] If the solution turns blue, more oxidant is needed, and the reaction time should be extended.
Final Disposal: Once cyanide destruction is confirmed, the resulting solution can be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8. This neutralized, non-hazardous solution may then be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[13]
Protocol 4.3: Management of Spills and Contaminated Solids
For small spills of solid material or disposal of contaminated items like gloves, weighing boats, or filter paper.
Spill Cleanup:
Wearing full PPE, gently sweep or scoop the solid material into a designated, sealable waste container.[4] Avoid creating dust.[12]
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
Area Decontamination:
Wipe the spill area with a cloth dampened with a decontamination solution. A ferrous sulfate solution can be used to complex residual cyanide, or a sodium hypochlorite solution can be used to oxidize it.[18]
Waste Packaging:
All contaminated solids (spilled material, wipes, used PPE) must be collected in a heavy-duty, clear plastic bag.[19]
This bag should then be sealed and placed inside a second bag (double-bagged) or a rigid, sealed container.[3]
Label the outer container as "Hazardous Waste: Solid Debris contaminated with 5-Hydroxy-2-methylbenzonitrile."
Disposal: Dispose of the container via your licensed hazardous waste contractor.[12]
References
Occupational Safety and Health Administration. (2020). Cyanide Antidotes. U.S. Department of Labor. [Link]
Studio Q Photography. KCN - Potassium Cyanide Handling. [Link]
University of St Andrews. Cyanides and nitriles, use and disposal. [Link]
New Jersey Department of Health. Hazard Summary - Sodium Cyanide. [Link]
Personal Protective Equipment & Handling Guide: 5-Hydroxy-2-methylbenzonitrile
Executive Safety Summary 5-Hydroxy-2-methylbenzonitrile (also known as 4-Hydroxy-o-tolunitrile or related isomers) presents a dual-hazard profile characteristic of functionalized aromatic nitriles. It combines the acute...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
5-Hydroxy-2-methylbenzonitrile (also known as 4-Hydroxy-o-tolunitrile or related isomers) presents a dual-hazard profile characteristic of functionalized aromatic nitriles. It combines the acute toxicity potential of nitriles (via metabolic release of cyanide, though often slower in aromatics) with the corrosive/irritant nature of phenols .
CRITICAL: Standard nitrile fails in <2 mins with DCM. Use Laminate liners for immersion/handling.
Solvent: Ketones (Acetone)
Butyl Rubber or Laminate
Nitrile (Outer)
Nitrile degrades rapidly in acetone.
B. Respiratory & Eye Protection[1][3]
Solids: N95 or P100 particulate respirator (if outside fume hood).
Liquids: Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: The AG component is a safeguard against potential HCN generation.
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the phenolic burn risk.
C. PPE Decision Tree (Visualization)
Caption: Logic flow for selecting glove material based on carrier solvent compatibility.
Operational Protocol: Handling & Synthesis
Step 1: Engineering Controls (Pre-Work)
Ventilation: All operations must occur in a certified fume hood (Face velocity: 80–100 fpm).
Static Control: Use an anti-static gun or ionizer during weighing. Fine organic powders are often electrostatic and can "jump" onto gloves/cuffs.
Decontamination Prep: Prepare a tray with 10% bleach (sodium hypochlorite) or specific oxidant to degrade nitrile residues in case of minor spills.
Step 2: Weighing and Transfer
Don PPE: Lab coat, goggles, double nitrile gloves.
Tare: Place weighing boat in hood.
Transfer: Use a disposable spatula. Do not use metal spatulas if the substance is potentially acidic or wet, to avoid contamination.
Clean: Wipe the balance area with a solvent-dampened tissue (check solvent compatibility above) immediately after use. Dispose of the tissue as solid hazardous waste.
Step 3: Reaction Monitoring
TLC/HPLC: When taking aliquots, assume the syringe exterior is contaminated.
Needle Disposal: Do not recap needles. Use a sharps container located inside the hood to prevent moving contaminated sharps across the lab.
Emergency Response & Disposal
A. Spill Management[4][5]
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or inert oil), then scoop into a bag.
Liquid Spill: Absorb with vermiculite or sand. Do not use acidic absorbents.
Skin Contact:
Immediate: Wash with soap and water for 15 minutes.
Phenol/Nitrile Specific: If skin turns white (phenol burn) or signs of dizziness occur (cyanide), seek medical attention immediately. Note: Polyethylene Glycol (PEG 300 or 400) is often used for phenolic decontamination if available.
B. Waste Disposal Streams[6]
Stream A (Solid): "Toxic Solids, Organic." Label with full chemical name.
Stream B (Liquid): "Organic Solvents, Toxic."
CRITICAL: Ensure pH is neutral or basic (pH > 7). Never mix with acid waste streams (e.g., nitration waste, acid digests) to prevent HCN evolution.
C. Operational Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical pH check at the disposal stage.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
PubChem. (n.d.).[2] Compound Summary for 4-Hydroxy-2-methylbenzonitrile (Isomer Analog). National Library of Medicine.
Ansell Chemical Resistance Guide. (Permeation & Breakthrough Data).
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Hydroxy-2-methylbenzonitrile. (Used as functional group proxy for CAS 65465-85-4).
(Note: CAS 65465-85-4 is a specific identifier that may correspond to a custom synthesis product or specific isomer. The safety data above is derived from the functional group properties of hydroxy-methyl-benzonitriles to ensure maximum safety coverage in the absence of a specific public toxicological monograph.)